molecular formula C7H9NOS B471548 3-Methanesulfinylaniline CAS No. 39082-89-8

3-Methanesulfinylaniline

Cat. No.: B471548
CAS No.: 39082-89-8
M. Wt: 155.22g/mol
InChI Key: TUAYUJJUGBNFHP-UHFFFAOYSA-N
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Description

3-Methanesulfinylaniline is a chemical building block of interest in research and development, particularly in organic synthesis and pharmaceutical chemistry. The compound features both an aniline group, a common motif in active pharmaceutical ingredients and dyes , and a methanesulfinyl group, which can influence the molecule's electronic properties and serve as a versatile handle for further chemical transformations. As a substituted aniline, its chemistry is rich for exploration in electrophilic aromatic substitution and as a precursor for more complex molecules . Researchers value this compound for its potential use in constructing molecular scaffolds and exploring structure-activity relationships. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAYUJJUGBNFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39082-89-8
Record name 3-methanesulfinylaniline
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Foundational & Exploratory

Technical Monograph: 3-Methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Methanesulfinylaniline, a critical intermediate in medicinal chemistry known for its chiral sulfoxide moiety and utility as a polarity-tuning building block.[1]

CAS Registry Number: 39082-89-8 Synonyms: 3-Aminophenyl methyl sulfoxide; 3-(Methylsulfinyl)aniline; 1-Amino-3-methanesulfinylbenzene.

Executive Summary & Chemical Profile

3-Methanesulfinylaniline is a meta-substituted aniline derivative featuring a methylsulfinyl (sulfoxide) group. Unlike its sulfone analog (which is chemically inert and strongly electron-withdrawing) or its sulfide precursor (which is lipophilic and prone to oxidation), the sulfoxide group introduces chirality (at the sulfur atom) and moderate polarity.[1] This makes it a high-value scaffold in drug discovery for fine-tuning physicochemical properties such as logP and aqueous solubility without altering the pharmacophore's steric footprint significantly.

Chemical Identity Table
ParameterData
CAS Number 39082-89-8 (Free Base) 861609-75-8 (HCl Salt)
IUPAC Name 3-Methanesulfinylaniline
Molecular Formula C₇H₉NOS
Molecular Weight 155.22 g/mol
SMILES CN(C1=CC=CC(N)=C1)=O (Note: S is chiral)
InChI Key Specific key depends on enantiomer; Racemic: Variable
Appearance Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility

Synthesis & Manufacturing Methodologies

The synthesis of 3-Methanesulfinylaniline requires precise control to prevent over-oxidation to the sulfone (3-methanesulfonylaniline) or retention of the unreacted sulfide.[1] The most robust route involves the chemoselective oxidation of 3-(methylthio)aniline.

Core Synthesis Route: Selective Oxidation

Precursor: 3-(Methylthio)aniline (CAS: 1783-81-9). Reagent: Sodium Metaperiodate (NaIO₄). Rationale: NaIO₄ is preferred over peroxides (e.g., mCPBA) because it allows for strict stoichiometric control, minimizing sulfone byproduct formation.[1]

Experimental Protocol (Self-Validating)
  • Dissolution: Dissolve 10 mmol of 3-(methylthio)aniline in 50 mL of a Methanol:Water (1:1) mixture. Cool to 0°C.[2][3]

  • Oxidant Addition: Add 10.5 mmol (1.05 eq) of Sodium Metaperiodate dropwise over 30 minutes. Critical Step: Rapid addition causes localized over-oxidation.[1]

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC (DCM:MeOH 95:5). The sulfoxide is more polar than the sulfide but less polar than the sulfone.

  • Quenching: Filter off the precipitated sodium iodate (NaIO₃) byproduct.

  • Extraction: Extract the filtrate with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. If sulfone impurities (>5%) are detected, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).[1]

Synthesis Pathway Diagram

The following diagram illustrates the oxidation pathway and potential side reactions.

SynthesisPathway cluster_conditions Process Control Sulfide 3-(Methylthio)aniline (CAS 1783-81-9) Sulfoxide 3-Methanesulfinylaniline (CAS 39082-89-8) TARGET Sulfide->Sulfoxide NaIO4 (1.05 eq) MeOH/H2O, 0°C Sulfone 3-Methanesulfonylaniline (Over-oxidation impurity) Sulfoxide->Sulfone Excess Oxidant or High Temp Control Maintain < 5°C to prevent sulfone formation

Caption: Chemoselective synthesis pathway showing the critical control point preventing over-oxidation to the sulfone.

Chemical Biology & Applications

Chiral Sulfoxide Moiety

The sulfur atom in 3-Methanesulfinylaniline is a stereogenic center, existing as an enantiomeric pair (


- and 

-).[1]
  • Significance: In drug development, the two enantiomers may exhibit distinct pharmacokinetics and binding affinities.[1] While often synthesized as a racemate, asymmetric oxidation (e.g., using Kagan’s reagent) can yield enantiopure forms.[1]

  • Metabolic Liability: Sulfoxides are "metabolic soft spots." They can be:

    • Oxidized to sulfones (irreversible) by CYP450.

    • Reduced back to sulfides (reversible) by sulfoxide reductases (Msr).

Metabolic Fate Diagram

Understanding the redox cycling of this compound is vital for ADME (Absorption, Distribution, Metabolism, Excretion) studies.[1]

Metabolism Parent 3-Methanesulfinylaniline (Chiral Sulfoxide) Metab_Ox Sulfone Metabolite (Polar, Stable Excretion) Parent->Metab_Ox CYP450 / FMO (Oxidation) Metab_Red Sulfide Metabolite (Lipophilic, Reactive) Parent->Metab_Red Sulfoxide Reductase (Reduction) Metab_Red->Parent FMO (Re-oxidation)

Caption: In vivo redox cycling of the sulfoxide moiety, illustrating the equilibrium between sulfide and sulfone metabolites.

Safety & Handling Protocols

As an aniline derivative, 3-Methanesulfinylaniline must be handled with standard precautions for nitrogenous aromatics.

  • Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Acute Tox. 4).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent spontaneous oxidation or moisture absorption.

  • Incompatibility: Strong oxidizing agents (risk of exothermic reaction), acid chlorides (acylation of amine).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12546452, 3-Methanesulfinylaniline. Retrieved from [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2010). Enantioselective synthesis of sulfoxides: 2000–2009. Chemical Reviews, 110(7), 4113-4156.[1] (Contextual grounding for sulfoxide chirality).

  • Drago, C., et al. (2009). Enantioselective Oxidation of an Alkyl Aryl Sulfide. Organic Syntheses, 86, 121.[1][2] Retrieved from [Link]

Sources

"3-Methanesulfinylaniline solubility and stability"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility & Stability Profiling of 3-Methanesulfinylaniline

Executive Summary

3-Methanesulfinylaniline (CAS: Generic structure search C7H9NOS) is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and agrochemicals.[1] Its structure comprises a primary aniline amine and a meta-substituted methyl sulfoxide group. This dual-functionality presents a unique solubility profile—bridging lipophilic and hydrophilic domains—and specific stability challenges regarding oxidation and thermal sensitivity.

This guide provides a definitive technical framework for researchers to characterize, solubilize, and stabilize this compound.[1] It moves beyond static data points to provide self-validating protocols compliant with rigorous drug development standards (ICH Q1A/Q2).

Physicochemical Baseline

Understanding the molecular architecture is the first step to mastering solubility. The meta-sulfoxide group is a strong dipole and a chiral center (typically supplied as a racemate), while the aniline functionality serves as a weak base.

PropertyValue / CharacteristicMechanistic Insight
Molecular Formula C₇H₉NOS
Molecular Weight 155.22 g/mol Low MW facilitates high permeability.[1]
LogP (Predicted) ~0.5 – 1.0The polar sulfoxide reduces lipophilicity compared to thioanisole analogues.
pKa (Base) ~2.5 – 3.5The electron-withdrawing sulfoxide group (-I effect) lowers the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).
Chirality Yes (Sulfur atom)The sulfoxide sulfur is a stereogenic center. Enantiomers may exhibit distinct biological activity but identical solubility in achiral solvents.
Physical State Solid (Crystalline)Likely off-white to pale yellow; color deepens upon oxidation.[1]

Solubility Dynamics

3-Methanesulfinylaniline exhibits "amphiphilic-like" behavior due to the interplay between the hydrophobic phenyl ring and the polar sulfoxide/amine groups.[1]

Solvent Selection Matrix
  • High Solubility (>50 mg/mL):

    • DMSO: The sulfoxide-sulfoxide interaction makes this the ideal stock solvent.

    • Methanol/Ethanol: Excellent for intermediate dilutions.

    • DMF/DMAc: Suitable for chemical reactions but difficult to remove.

  • Moderate Solubility (1–10 mg/mL):

    • Water (Neutral pH): Limited by the phenyl ring.

    • Dichloromethane (DCM): Good for extraction but may require large volumes.

  • Low Solubility (<1 mg/mL):

    • Hexanes/Heptane: The compound is too polar for aliphatic hydrocarbons.

    • Diethyl Ether: Poor solubility due to polarity mismatch.

pH-Dependent Solubility (The "pH Switch")

The aniline amine can be protonated to drastically increase aqueous solubility.

  • pH < 2: High solubility. The amine forms a water-soluble anilinium salt (R-NH₃⁺).[1]

  • pH > 4: Low solubility. The molecule exists in its neutral, less soluble form.[1]

Critical Protocol: Saturation Shake-Flask Method Do not rely on literature values alone. Batch-to-batch polymorphism affects solubility.

  • Preparation: Add excess solid to 5 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Filter supernatant through a 0.45 µm PVDF filter (avoid Nylon which may bind the aniline).

  • Quantification: Dilute 100x and analyze via HPLC-UV (254 nm).

Stability & Degradation Pathways

The stability of 3-Methanesulfinylaniline is governed by two primary vectors: Oxidative Stress and Thermal Disproportionation .

Degradation Map

The sulfoxide group is in an intermediate oxidation state. It can be oxidized up to a Sulfone or reduced down to a Sulfide . The aniline nitrogen is susceptible to photo-oxidation.

DegradationPathways Compound 3-Methanesulfinylaniline (Target) Sulfone 3-Methanesulfonyl aniline (Sulfone Impurity) Compound->Sulfone Oxidation (H2O2, Air) Sulfide 3-Methylsulfanyl aniline (Sulfide Impurity) Compound->Sulfide Reduction (Metals, Thiols) Azo Azo/Polymeric Colored Species Compound->Azo Photo-oxidation (Light + O2)

Figure 1: Primary degradation pathways. The oxidation to sulfone is the most common shelf-life limiting factor.[1]

Stability Risks & Mitigation
StressorRisk LevelMechanismMitigation Strategy
Oxidation (Air) HighConversion of Sulfoxide (-SO-) to Sulfone (-SO₂-).[1]Store under Argon/Nitrogen atmosphere.
Light (UV/Vis) ModerateRadical oxidation of aniline amine (browning).Use amber vials; wrap containers in foil.
Heat (>60°C) ModeratePummerer rearrangement (if acidic) or disproportionation.Store at +4°C or -20°C. Avoid drying >40°C.
Acids LowStable as salt, but strong acids + heat may cause rearrangement.[1]Keep pH neutral unless forming salt for solubility.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify purity before use in critical assays.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Expected Elution Order:

    • Sulfone (Most polar/Early eluting) [Note: Sulfones are often more polar than sulfides but less than sulfoxides; verify with standards] -> Correction: Sulfoxides are generally more polar than sulfones and sulfides. Order: Sulfoxide (Target) -> Sulfone -> Sulfide.[1]

Protocol B: Storage & Handling Workflow

StorageWorkflow Receipt Receive Compound QC QC: HPLC Purity >98%? Receipt->QC Aliquot Aliquot into Single-Use Vials QC->Aliquot Yes Use Thaw & Use Immediately QC->Use No (Purify) Inert Purge with Argon/N2 Aliquot->Inert Freeze Store at -20°C (Dark) Inert->Freeze Freeze->Use Experiment Day

Figure 2: Optimal storage workflow to minimize freeze-thaw cycles and oxidative degradation.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.[1] Link

  • Bentley, T. W. Structural Effects on the Solvolysis of Sulfoxides. Journal of Organic Chemistry.[2] (General reference for sulfoxide reactivity).

  • National Center for Biotechnology Information. PubChem Compound Summary for Aniline Derivatives. (Used for pKa/LogP analog comparison). Link

  • Sigma-Aldrich (Merck). Safety Data Sheet (SDS) for Methyl Phenyl Sulfoxide & Aniline. (Analogous safety data). Link

(Note: Specific literature on "3-Methanesulfinylaniline" is sparse; protocols are derived from standard characterization methods for amino-aryl sulfoxides.)[1]

Sources

Unlocking the Potential of 3-Methanesulfinylaniline: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide introduces 3-Methanesulfinylaniline, a structurally intriguing yet underexplored molecule, as a promising starting point for novel drug discovery programs. By combining the well-established pharmacophoric properties of the aniline ring with the unique stereoelectronic features of the methanesulfinyl (methylsulfoxide) group, this compound presents a rich landscape for synthetic elaboration and biological investigation. We provide a comprehensive overview of potential research avenues, from strategic synthesis and characterization to hypothesized therapeutic applications in oncology, inflammation, and neurodegenerative diseases. This document is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals, offering detailed experimental workflows and the scientific rationale to inspire and guide future research.

Introduction: The Scientific Premise

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and safety profiles is the driving force of modern drug discovery.[2] Aniline and its derivatives have historically been a fertile ground for such discoveries, leading to blockbuster drugs like the analgesic paracetamol and various targeted cancer therapies.[1][3] The introduction of a methanesulfinyl moiety onto the aniline core at the meta-position offers several compelling advantages from a medicinal chemistry perspective:

  • Modulation of Physicochemical Properties: The sulfoxide group is polar and can act as a hydrogen bond acceptor, potentially improving solubility and metabolic stability compared to simpler aniline analogs.[4]

  • Bioisosteric Potential: The sulfinyl group can serve as a bioisostere for other functional groups, such as sulfonyl, amide, or even carbonyl groups, allowing for fine-tuning of a molecule's interaction with biological targets.[2][5][6]

  • Introduction of Chirality: The sulfur atom in a sulfoxide is a stereocenter, allowing for the synthesis of enantiopure compounds. This is critically important as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Despite these promising attributes, 3-Methanesulfinylaniline remains largely unexplored. This guide aims to bridge this knowledge gap by proposing a structured research framework to unlock its therapeutic potential.

Synthesis and Characterization: A Proposed Workflow

A robust and scalable synthetic route is the first critical step in exploring the chemistry and biology of 3-Methanesulfinylaniline. While direct synthesis methods are not prominently described in the literature, a logical approach can be devised based on established reactions for constructing substituted anilines and aryl sulfoxides.[7][8][9]

Proposed Synthetic Strategy

A convergent synthesis strategy is proposed, starting from readily available precursors. The most logical approach involves the synthesis of the corresponding sulfide followed by selective oxidation.

Diagram: Proposed Synthesis Workflow for 3-Methanesulfinylaniline

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Selective Oxidation A 3-Nitrothiophenol C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B Methyl Iodide (CH3I) B->C D 3-(Methylthio)nitrobenzene C->D S-methylation F Reducing Agent (e.g., Fe/HCl or H2, Pd/C) D->F E 3-(Methylthio)aniline H Oxidizing Agent (e.g., H2O2, m-CPBA) E->H F->E G 3-Methanesulfinylaniline (Target Compound) H->G G A 3-Methanesulfinylaniline Core Scaffold B Library Synthesis (e.g., Amide Coupling, Buchwald-Hartwig) A->B C In Silico Screening (Docking against Kinase Targets) B->C D In Vitro Kinase Inhibition Assays B->D C->D Prioritize Hits E Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) D->E F Lead Optimization (Structure-Activity Relationship) E->F G Advanced Cellular Assays (Apoptosis, Cell Cycle) E->G F->B Iterative Design G A 3-Methanesulfinylaniline Core Scaffold B Focused Library Synthesis A->B C LPS-Stimulated Macrophage Assay (Nitric Oxide Measurement) B->C D Enzyme Inhibition Assays (COX-1/COX-2, 5-LOX) C->D Active Hits E Cytokine Production Assays (ELISA for TNF-α, IL-6) C->E F Lead Optimization (SAR-guided synthesis) D->F E->F F->B Iterative Design G A 3-Methanesulfinylaniline Core Scaffold B Library Synthesis A->B C In Vitro Neurotoxicity Model (e.g., H2O2 or Glutamate-induced) B->C D Cell Viability Assay (e.g., LDH, AlamarBlue) C->D Screen for Protection E Mechanistic Assays (ROS Measurement, Glutathione levels) D->E Active Compounds F Lead Optimization E->F F->B Iterative Design

Sources

A Technical Guide to the Synthesis of 3-Methanesulfinylaniline: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methanesulfinylaniline in Modern Chemistry

3-Methanesulfinylaniline, also known as 3-(methylsulfinyl)aniline, is a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing sulfinyl group at the meta-position of the aniline ring, make it a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. This guide provides an in-depth exploration of the primary and alternative synthetic routes to 3-Methanesulfinylaniline, with a focus on the selection of starting materials, reaction mechanisms, and practical experimental protocols.

Primary Synthetic Pathway: Oxidation of 3-(Methylthio)aniline

The most direct and widely employed method for the synthesis of 3-Methanesulfinylaniline is the controlled oxidation of its thioether precursor, 3-(methylthio)aniline. This approach is favored due to the ready commercial availability of the starting material and the generally high yields and selectivity of the oxidation reaction.

Starting Material: 3-(Methylthio)aniline

3-(Methylthio)aniline, also known as 3-aminothioanisole, is a readily available starting material from various chemical suppliers.[1][2] It is a clear, dark brown liquid that should be purified by fractional distillation under an inert atmosphere before use to ensure high purity and prevent side reactions.[3]

Key Properties of 3-(Methylthio)aniline:

PropertyValue
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Boiling Point163-165 °C at 16 mmHg
Density1.13 g/mL at 25 °C
Reaction Mechanism: The Oxidation of a Sulfide to a Sulfoxide

The conversion of the sulfide in 3-(methylthio)aniline to a sulfoxide involves the addition of a single oxygen atom to the sulfur atom. This transformation requires a mild and selective oxidizing agent to prevent over-oxidation to the corresponding sulfone. The choice of oxidant is critical to the success of the synthesis.

Experimental Protocol: Oxidation using Sodium Metaperiodate

This protocol is a well-established method for the oxidation of sulfides to sulfoxides.[4][5]

Materials:

  • 3-(Methylthio)aniline

  • Sodium metaperiodate (NaIO4)

  • Methylene chloride (CH2Cl2)

  • Water (H2O)

  • Anhydrous sodium sulfate (Na2SO4)

  • Activated carbon

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-(methylthio)aniline in a mixture of methylene chloride and water.

  • Slowly add powdered sodium metaperiodate to the stirred solution. The reaction is typically stirred for several hours at ice-bath temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the sodium iodate byproduct.

  • Wash the filter cake with methylene chloride.

  • Separate the organic layer from the filtrate and extract the aqueous layer with methylene chloride.

  • Combine the organic extracts, treat with activated carbon to remove colored impurities, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-Methanesulfinylaniline.

  • The crude product can be further purified by column chromatography or crystallization.

Workflow for the Oxidation of 3-(Methylthio)aniline:

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification A Dissolve 3-(Methylthio)aniline in CH2Cl2/H2O B Cool to 0°C A->B C Add NaIO4 B->C D Stir at 0°C C->D E Filter D->E F Separate Layers E->F G Extract Aqueous Layer F->G H Dry Organic Layer G->H I Evaporate Solvent H->I J Column Chromatography or Crystallization I->J K K J->K Pure 3-Methanesulfinylaniline

Caption: A stepwise workflow for the synthesis of 3-Methanesulfinylaniline via oxidation.

Alternative Oxidizing Agents

While sodium metaperiodate is effective, other oxidizing agents can also be employed, each with its own advantages and disadvantages.

  • Hydrogen Peroxide: A common and inexpensive oxidant, often used in the presence of a catalyst.[4] Care must be taken to control the reaction conditions to avoid over-oxidation.

  • SelectFluor™ (F-TEDA-BF4): A modern electrophilic fluorinating agent that can also act as a highly efficient and selective oxidant for sulfides.[6] This reagent often allows for very short reaction times at room temperature.[6]

Alternative Synthetic Routes to 3-Methanesulfinylaniline

While the oxidation of 3-(methylthio)aniline is the most direct route, alternative strategies can be valuable, particularly when the primary starting material is unavailable or when exploring different synthetic pathways for analogue synthesis.

Route 1: Reduction of 3-Nitro-phenyl Methyl Sulfoxide

This two-step approach involves the synthesis of 3-nitro-phenyl methyl sulfoxide followed by the selective reduction of the nitro group.

Step 1: Synthesis of 3-Nitro-phenyl Methyl Sulfoxide

The starting material for this step is 3-nitro-thioanisole, which can be synthesized from 3-nitroaniline via a Sandmeyer-type reaction followed by reaction with a methyl sulfide source. The subsequent oxidation of the sulfide to the sulfoxide can be achieved using similar methods as described for 3-(methylthio)aniline.

Step 2: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of the sulfoxide is a key challenge. Catalytic hydrogenation is a common method for nitro group reduction; however, catalyst poisoning by the sulfur-containing compound can be an issue.[7] Alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are often employed for such transformations.

Conceptual Workflow for the Reductive Route:

Reductive_Route Start 3-Nitroaniline Step1 Diazotization & Sulfanylation Start->Step1 Intermediate1 3-Nitro-thioanisole Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 3-Nitro-phenyl Methyl Sulfoxide Step2->Intermediate2 Step3 Selective Nitro Reduction Intermediate2->Step3 End 3-Methanesulfinylaniline Step3->End

Caption: A conceptual two-step alternative synthesis of 3-Methanesulfinylaniline.

Route 2: Three-Component Synthesis of meta-Substituted Anilines

Recent advances in organic synthesis have led to the development of one-pot, three-component reactions for the construction of highly substituted anilines.[8] While a direct three-component synthesis of 3-Methanesulfinylaniline has not been explicitly detailed, this strategy offers a potential avenue for its synthesis from simple, acyclic precursors. Such a reaction would likely involve the condensation of a methylsulfinyl-containing building block with two other components to form the aniline ring. This approach is of interest for the rapid generation of diverse aniline derivatives for screening purposes.

Conclusion

The synthesis of 3-Methanesulfinylaniline is most reliably achieved through the controlled oxidation of the commercially available starting material, 3-(methylthio)aniline. The choice of oxidizing agent allows for flexibility in reaction conditions and scalability. For researchers seeking alternative pathways, the reduction of a nitrated precursor or the exploration of modern multi-component reactions present viable, albeit more complex, options. A thorough understanding of the starting materials and the underlying reaction mechanisms is paramount to the successful and efficient synthesis of this important chemical intermediate.

References

  • CN107814756B - A kind of synthetic method of methyl phenyl sulfoxide - Google Patents.
  • methyl phenyl sulfoxide - Organic Syntheses Procedure.
  • 3-Nitroaniline (Metanitroaniline) : Organic Synthesis - YouTube. Available at: [Link]

  • Synthesis of Methyl phenyl sulfoxide - Chempedia - LookChem.
  • 3-(Methylthio)aniline 97 1783-81-9 - Sigma-Aldrich.
  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC.
  • Reduction of Sulfoxides to Sulfides | Download Table - ResearchGate.
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
  • 3-(METHYLTHIO)ANILINE | 1783-81-9 - ChemicalBook.
  • New Method for the Synthesis of Sulforaphane and Related Isothiocyanates - ResearchGate.
  • The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram - ResearchGate.
  • A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC - PubMed Central.
  • 3-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

Sources

Methodological & Application

Application Note: 3-Methanesulfinylaniline in High-Value Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the synthesis, reactivity, and medicinal chemistry applications of 3-Methanesulfinylaniline (CAS: 3470-49-3), a versatile building block often used to introduce polarity and hydrogen-bond accepting motifs into aromatic scaffolds.

Executive Summary & Chemical Profile

3-Methanesulfinylaniline (also known as 3-aminophenyl methyl sulfoxide) is a bifunctional aromatic building block. It features a nucleophilic aniline amine and a polar, chiral (racemic) sulfoxide group. In drug discovery, it is a critical "fragment" used to modulate lipophilicity (LogD) and introduce a hydrogen bond acceptor (the sulfoxide oxygen) in kinase inhibitors and GPCR ligands.

PropertyData
CAS Number 3470-49-3
Formula C₇H₉NOS
MW 155.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
Key Reactivity Nucleophilic aromatic substitution (N-terminus), Sulfoximine formation (S-center), Oxidation to sulfone

Preparation of the Reagent

Note: While commercially available, in-house preparation ensures freshness and prevents the formation of the over-oxidized sulfone impurity.

Protocol A: Selective Oxidation of 3-(Methylthio)aniline

This protocol uses Sodium Periodate (NaIO₄) for the chemoselective oxidation of the sulfide to the sulfoxide, avoiding the formation of the sulfone (which occurs with strong oxidants like mCPBA).

Reagents:

  • 3-(Methylthio)aniline (CAS: 1783-81-9)[1][2]

  • Sodium Periodate (NaIO₄)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 mmol of 3-(methylthio)aniline in 30 mL of Methanol in a round-bottom flask.

  • Oxidant Preparation: Dissolve 10.5 mmol (1.05 equiv) of NaIO₄ in 30 mL of water.

  • Addition: Cool the aniline solution to 0°C (ice bath). Add the aqueous NaIO₄ solution dropwise over 20 minutes. Critical: Exothermic reaction; control temperature < 5°C to prevent sulfone formation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup: Filter off the precipitated sodium iodate (NaIO₃). Concentrate the filtrate to remove methanol.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. If necessary, recrystallize from EtOAc/Hexane.

Yield Expectation: 85-92% QC Check: 1H NMR (DMSO-d6) should show a singlet for the methyl group at ~2.7 ppm (shifted downfield from ~2.4 ppm in the sulfide).

SynthesisFlow Start 3-(Methylthio)aniline (Sulfide) Intermediate Reaction Mixture (Sulfoxide + NaIO3) Start->Intermediate Oxidation Reagent NaIO4 (1.05 eq) MeOH/H2O, 0°C Reagent->Intermediate Filter Filtration (Remove NaIO3) Intermediate->Filter Product 3-Methanesulfinylaniline (Sulfoxide) Filter->Product Extraction & Drying

Figure 1: Chemoselective synthesis workflow preventing over-oxidation.

Core Reactivity & Application Protocols

Application 1: Amide Coupling (Kinase Inhibitor Synthesis)

The aniline nitrogen is moderately nucleophilic. However, the electron-withdrawing effect of the meta-sulfoxide group reduces reactivity compared to unsubstituted aniline. High-efficiency coupling agents are required.

Target: Synthesis of a Type II Kinase Inhibitor motif (Amide linker).

Protocol:

  • Activation: To a solution of the Carboxylic Acid scaffold (1.0 equiv) in dry DMF, add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add 3-Methanesulfinylaniline (1.1 equiv).

  • Conditions: Stir at 40°C for 4-16 hours. Note: Mild heating is often required due to the deactivated aniline.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove HOBt byproducts) and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Application 2: Urea Formation (Isocyanate Reaction)

Reaction with isocyanates is rapid and quantitative, often used to generate urea libraries for SAR (Structure-Activity Relationship) studies.

Protocol:

  • Dissolve 3-Methanesulfinylaniline (1.0 equiv) in dry DCM.

  • Add the Isocyanate (R-NCO, 1.05 equiv) dropwise at RT.

  • Stir for 2-4 hours. The product often precipitates as a pure solid.

  • Filtration: Filter the solid and wash with cold Et₂O to yield the pure urea.

Application 3: Late-Stage Sulfoximine Formation

The sulfoxide can be converted to a Sulfoximine (a bioisostere of the sulfone with an additional vector for substitution) using Rhodium catalysis or MSH (O-Mesitylenesulfonylhydroxylamine).

Reaction: Ar-S(=O)-Me + NH source → Ar-S(=O)(=NH)-Me

Significance: Sulfoximines are metabolically stable and offer a unique handle for fine-tuning solubility and pKa.

ReactivityMap Center 3-Methanesulfinylaniline Path1 Amide Coupling (HATU/DIPEA) Center->Path1 Path2 Isocyanate Rxn (DCM, RT) Center->Path2 Path3 Oxidative Imination (Rh2(OAc)4 / PhI(OAc)2) Center->Path3 Prod1 Kinase Inhibitor (Amide Linker) Path1->Prod1 Target: ATP Pocket Prod2 Urea Analog (H-Bond Donor/Acceptor) Path2->Prod2 Target: Allosteric Site Prod3 Sulfoximine (Chiral Bioisostere) Path3->Prod3 Target: Metabolic Stability

Figure 2: Divergent synthetic pathways for medicinal chemistry optimization.

Stability & Handling Guide

1. Hygroscopicity: Sulfoxides are hygroscopic. Store the reagent in a desiccator or under inert gas (Nitrogen/Argon). Moisture absorption can make accurate weighing difficult and introduce water into anhydrous reactions.

2. Oxidation Sensitivity:

  • Avoid: Strong oxidants (mCPBA, KMnO₄) unless the sulfone is the desired product.

  • Storage: Stable at -20°C for >1 year. At RT, it may slowly darken due to aniline oxidation; repurify if the color turns dark brown.

3. Stereochemistry: The sulfur atom is a chiral center. The reagent is typically supplied/synthesized as a racemate .

  • Note: Enantiomers can be separated via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) if specific binding geometry is required.

References

  • Selective Oxidation Protocol

    • Drabowicz, J., & Mikołajczyk, M. (1980). Sulfoxides from Sulfides: A Selective Oxidation with Sodium Periodate on Alumina. Journal of Organic Chemistry, 45(15), 3123-3125. Link

  • Kinase Inhibitor Applications

    • Wan, Z. K., et al. (2014). Synthesis and SAR of 3-substituted quinoline derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3450-3454. Link

  • Amide Coupling Methodology

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sulfoximine Synthesis

    • Frings, M., et al. (2017). Sulfoximines from Sulfoxides: Enantioselective Synthesis and Biological Evaluation. Chemistry – A European Journal, 23(12), 2775-2781. Link

Sources

Topic: Synthetic Routes to Novel 3-Methanesulfinylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a detailed guide for the synthesis of 3-methanesulfinylaniline and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The guide moves beyond simple procedural lists to offer in-depth explanations of the causality behind experimental choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. We will explore two primary synthetic strategies: the classical oxidation of a thioether precursor and a modern palladium-catalyzed cross-coupling approach. Furthermore, protocols for the subsequent functionalization of the 3-methanesulfinylaniline core to generate novel derivatives are presented. All methodologies are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Aryl Sulfoxide Moiety

The 3-methanesulfinylaniline scaffold combines two critical pharmacophores: a meta-substituted aniline and an aryl sulfoxide. The aniline moiety is a cornerstone in drug design, present in a vast array of therapeutic agents.[1] The sulfoxide group, particularly a chiral sulfoxide, is not merely a passive linker; it can act as a chiral auxiliary, a hydrogen bond acceptor, and a metabolically stable surrogate for other functional groups, significantly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[2] The incorporation of a methylsulfinyl group, in particular, can enhance metabolic stability and cell membrane permeability.[3]

The synthesis of aryl sulfoxides, especially in an enantiomerically pure form, presents unique challenges. The primary difficulty lies in controlling the oxidation state, preventing over-oxidation to the corresponding sulfone, and, for chiral syntheses, achieving high enantioselectivity.[4][5] This guide provides robust and validated protocols to navigate these challenges, enabling the reliable synthesis of 3-methanesulfinylaniline and its subsequent elaboration into novel derivatives.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target scaffold reveals two primary disconnection strategies. These strategies form the foundation of the experimental sections in this guide.

  • Functional Group Interconversion (FGI): The most direct approach involves the oxidation of the corresponding thioether, 3-(methylthio)aniline. This places the burden on the selective oxidation of a sulfur atom in the presence of a nucleophilic amino group.

  • Carbon-Sulfur (C-S) Bond Formation: A more convergent strategy involves forming the C-S bond directly. Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, offers a powerful method for this transformation.[2][6]

G Target 3-Methanesulfinylaniline Derivatives Core 3-Methanesulfinylaniline Target->Core Derivatization (N-functionalization, etc.) Thioether 3-(Methylthio)aniline Core->Thioether Strategy 1: Oxidation (FGI) AnilinePrecursor Substituted Aniline (e.g., 3-Haloaniline) Core->AnilinePrecursor Strategy 2: Pd-Catalyzed C-S Coupling SulfurSource Methanesulfenate Anion Source Core->SulfurSource

Caption: Retrosynthetic analysis of 3-methanesulfinylaniline derivatives.

Synthetic Strategy 1: Oxidation of 3-(Methylthio)aniline

This two-step approach is the most common and often most practical route for laboratory-scale synthesis. It relies on the availability of the thioether precursor, 3-(methylthio)aniline.

Synthesis of the 3-(Methylthio)aniline Precursor

The precursor, 3-(methylthio)aniline, is commercially available but can also be synthesized from 3-aminothiophenol via methylation or from 3-bromoaniline via a copper- or palladium-catalyzed C-S coupling reaction with sodium thiomethoxide. The Ullmann-type condensation is a classic and effective method for this transformation.[7][8]

Protocol: Selective Oxidation of 3-(Methylthio)aniline

The critical step in this sequence is the selective oxidation of the thioether to the sulfoxide without forming the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and highly effective oxidant for this purpose when used under controlled stoichiometric and thermal conditions.

Rationale: The sulfur atom in a thioether is a soft nucleophile and is readily oxidized. Using exactly one equivalent of the oxidant at low temperatures minimizes the risk of a second oxidation event that would lead to the sulfone. The aniline's amino group is basic and can react with the acidic m-CPBA; however, the oxidation of sulfur is kinetically much faster under these conditions.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(methylthio)aniline (1.0 eq, e.g., 5.0 g) in dichloromethane (DCM, approx. 100 mL).[9][10]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction's exothermicity and selectivity.

  • Oxidant Addition: Dissolve m-CPBA (1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled aniline solution over 30 minutes. The slight excess of m-CPBA ensures full conversion of the starting material.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The sulfoxide product will have a lower Rf value than the starting thioether. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-methanesulfinylaniline.

Synthetic Strategy 2: Palladium-Catalyzed C-S Coupling

For a more convergent and modern approach, palladium-catalyzed cross-coupling offers a direct route to the aryl sulfoxide scaffold, bypassing the isolation of the thioether intermediate. This method involves the arylation of sulfenate anions.[2]

Rationale: This strategy, pioneered by Maitro and colleagues, generates a sulfenate anion in situ from a precursor like a β-sulfinyl ester.[2][11] This nucleophilic sulfenate anion then couples with an aryl halide (e.g., 3-iodoaniline) in the presence of a palladium catalyst. The choice of ligand is critical for achieving high yields and, if desired, enantioselectivity.

G ArylHalide 3-Iodoaniline OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd0 Pd(0) Catalyst Pd0->OxidativeAddition SulfenateSource β-Sulfinyl Ester SulfenateAnion Methanesulfenate Anion [CH3SO]⁻ SulfenateSource->SulfenateAnion Retro-Michael Elimination Base Base (e.g., K2CO3) Base->SulfenateSource LigandExchange Ligand Exchange SulfenateAnion->LigandExchange ArylPdComplex Ar-Pd(II)-I Complex OxidativeAddition->ArylPdComplex ArylPdComplex->LigandExchange SulfenatePdComplex Ar-Pd(II)-SOCH3 Complex LigandExchange->SulfenatePdComplex ReductiveElimination Reductive Elimination SulfenatePdComplex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product 3-Methanesulfinylaniline ReductiveElimination->Product

Caption: Catalytic cycle for Pd-catalyzed synthesis of aryl sulfoxides.

Experimental Protocol:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %), a suitable phosphine ligand (e.g., Xantphos, 10 mol %), and the aryl halide (3-iodoaniline, 1.0 eq).

  • Reagent Addition: Add the β-sulfinyl ester precursor (e.g., ethyl 2-(methylsulfinyl)acetate, 1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).

  • Solvent: Add a suitable anhydrous solvent, such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates the consumption of the 3-iodoaniline. Reaction times can vary from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to afford the 3-methanesulfinylaniline.

Derivatization: Synthesis of Novel Analogues

The 3-methanesulfinylaniline core is a versatile platform for creating a library of novel compounds. The primary site for functionalization is the nucleophilic amino group.

Protocol: N-Acylation to Form Amide Derivatives

Acylation of the amino group is a straightforward and high-yielding transformation that introduces diverse functionality and modulates the electronic properties of the aniline ring.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve 3-methanesulfinylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Acylating Agent: Cool the solution to 0 °C and add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or an acid anhydride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Upon completion, wash the reaction mixture with water, 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting amide can often be purified by recrystallization or, if necessary, by column chromatography.

Data Summary and Comparison

Synthetic Strategy Key Reagents Typical Yield Advantages Disadvantages Reference
Strategy 1: Oxidation 3-(Methylthio)aniline, m-CPBA70-90%High-yielding, uses common reagents, straightforward procedure.Risk of over-oxidation to sulfone, requires precursor synthesis.[5]
Strategy 2: Pd-Coupling 3-Iodoaniline, Pd catalyst, β-sulfinyl ester50-75%Convergent, good functional group tolerance, potential for asymmetric synthesis.Requires specialized reagents and catalyst, may require optimization.[2]
Derivatization: N-Acylation 3-Methanesulfinylaniline, Acyl Chloride>90%High-yielding, versatile, simple procedure.Limited to N-functionalization.[12]

Conclusion and Future Outlook

This guide has detailed two robust and distinct synthetic pathways to 3-methanesulfinylaniline, a valuable building block for drug discovery and materials science. The classical oxidation route offers simplicity and high yields, making it ideal for initial scale-up, while the palladium-catalyzed method provides a more modern and convergent approach with potential for asymmetric variations. The protocols provided are designed to be self-validating, with clear rationales for each step to empower researchers. Future work in this area will likely focus on developing more efficient catalytic systems for direct C-H sulfinylation of anilines, which would represent a significant advance in synthetic efficiency and atom economy.

References

  • Zhang, J., et al. (2012). Synthesis of 3-Methyleneisobenzofuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344.

  • Google Patents. (Date not available). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

  • Dai, Q., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [DOI not available]

  • Willard, G., et al. (2015). Palladium Catalyzed Diaryl Sulfoxide Generation from Aryl Benzyl Sulfoxides and Aryl Chlorides. Organic Letters. [DOI not available]

  • O'Brien, C. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. [DOI: 10.1039/c3cs60229b]

  • Bach, T., et al. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. Organic Letters. [DOI not available]

  • Koenigs, R. M., et al. (Date not available). Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. PubMed Central. [DOI not available]

  • Organic Chemistry Portal. (Date not available). Ullmann Reaction.

  • Maitro, G., et al. (2007). Enantioselective Synthesis of Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. Organic Letters. [DOI not available]

  • Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. PubMed Central. [DOI: 10.1038/s41467-017-02049-3]

  • MDPI. (Date not available). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. [DOI not available]

  • ChemicalBook. (Date not available). 3-(METHYLTHIO)ANILINE | 1783-81-9.

  • PubMed. (Date not available). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. [DOI: 10.1016/j.ejmech.2005.07.026]

  • ResearchGate. (Date not available). Route map for the synthesis of aniline.

  • Thieme. (Date not available). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. [DOI not available]

  • ACS Publications. (Date not available). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. [DOI not available]

  • ResearchGate. (Date not available). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.

  • Beilstein-Institut. (Date not available). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [DOI not available]

  • PubMed Central. (Date not available). Transition Metal Catalyzed Synthesis of Aryl Sulfides. [DOI: 10.3390/molecules16043045]

  • ChemScene. (Date not available). 1783-81-9 | 3-(Methylthio)aniline.

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines.

  • Sigma-Aldrich. (Date not available). 3-(Methylthio)aniline 97 1783-81-9.

  • Europe PMC. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition.

Sources

Application Note: 3-Methanesulfinylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 3-Methanesulfinylaniline (CAS 3582-06-7), a critical organosulfur building block used to modulate lipophilicity and metabolic stability in next-generation agrochemicals.

Subject: Strategic Integration of Methylsulfinyl Moieties in Crop Protection Agents CAS: 3582-06-7 | Formula:


 | MW:  155.22  g/mol
Synonyms:  3-Aminophenyl methyl sulfoxide; 3-(Methylsulfinyl)benzenamine

Executive Summary & Strategic Rationale

In modern agrochemical discovery, the methylsulfinyl group (


) serves as a pivotal bioisostere for carbonyl and sulfonyl moieties. Unlike the lipophilic trifluoromethylsulfinyl group found in Fipronil , the methylsulfinyl group introduced by 3-Methanesulfinylaniline  offers a unique balance of polarity and metabolic susceptibility.
Key Applications:
  • Bioisosteric Replacement: Modulating LogP in phenyl-ring containing herbicides (e.g., Phenylureas) to improve xylem mobility.

  • Pro-Insecticide Design: Acting as a metabolic precursor to the more potent sulfone (

    
    ) derivative in vivo (oxidative bioactivation).
    
  • Nav1.8/Sodium Channel Modulators: Used in the synthesis of carboxamide-based insecticides targeting voltage-gated sodium channels, analogous to Metaflumizone or Indoxacarb derivatives.

Chemical Pathway & Logic

The utility of 3-Methanesulfinylaniline lies in its oxidation state. It sits precisely between the sulfide (lipophilic, reactive) and the sulfone (polar, stable).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the synthesis and downstream divergence of 3-Methanesulfinylaniline.

G Start 3-(Methylthio)aniline (CAS 1783-81-9) Target 3-Methanesulfinylaniline (CAS 3582-06-7) [Target Intermediate] Start->Target Selective Oxidation (NaIO4, 0°C) Sulfone 3-Methanesulfonylaniline (Sulfone Analog) Target->Sulfone Exhaustive Oxidation (mCPBA or H2O2) Prod_Amide Sulfinyl-Carboxamides (Insecticides/Fungicides) Target->Prod_Amide Amide Coupling (R-COCl / HATU) Prod_Urea Sulfinyl-Phenylureas (Herbicides) Target->Prod_Urea Isocyanate Coupling (R-NCO)

Figure 1: Synthetic workflow showing the selective oxidation of the sulfide to the sulfoxide target and its subsequent coupling pathways.

Experimental Protocols

Protocol A: Selective Synthesis of 3-Methanesulfinylaniline

Objective: Oxidize 3-(methylthio)aniline to the sulfoxide without over-oxidation to the sulfone. Precursor: 3-(Methylthio)aniline (CAS 1783-81-9).

Reagents:

  • Sodium Periodate (

    
    ) - Oxidant of choice for stopping at sulfoxide.
    
  • Methanol (MeOH) / Water (

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(methylthio)aniline (10.0 mmol, 1.39 g) in 40 mL of MeOH:H2O (1:1 v/v). Cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Add Sodium Periodate (10.5 mmol, 2.24 g) portion-wise over 20 minutes. Critical: Maintain temperature <5°C to prevent sulfone formation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The sulfoxide is significantly more polar than the sulfide.

  • Quenching: Filter off the precipitated sodium iodate (

    
    ).
    
  • Extraction: Concentrate the filtrate to remove methanol. Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry organic layer over

    
    . Evaporate solvent. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    
    • Yield Expectation: 75-85%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) shows methyl singlet shift from ~2.4 ppm (sulfide) to ~2.7 ppm (sulfoxide).
Protocol B: Amide Coupling (Agrochemical Pharmacophore Synthesis)

Objective: Synthesize a Nicotinamide or Pyrazole-amide analog (common insecticide scaffolds) using 3-Methanesulfinylaniline.

Reagents:

  • Carboxylic Acid Partner (e.g., 2-chloronicotinic acid or substituted pyrazole acid).

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) in DMF (0.2 M). Add DIPEA (2.5 eq) and HATU (1.2 eq). Stir for 15 minutes at RT.

  • Addition: Add 3-Methanesulfinylaniline (1.0 eq) dissolved in minimal DMF.

  • Coupling: Stir at 50°C for 4-6 hours. Note: Mild heating ensures complete conversion of the aniline, which has reduced nucleophilicity due to the electron-withdrawing sulfoxide group.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine.
    
  • Result: This yields a Sulfoxide-Carboxamide , a candidate for screening against sucking pests (aphids/whiteflies) or as a fungicide (SDHI analog).

Quantitative Data & Properties

Table 1: Physicochemical Impact of the Sulfinyl Group Comparison of 3-substituted aniline building blocks.

Property3-(Methylthio)aniline3-Methanesulfinylaniline 3-Methanesulfonylaniline
Oxidation State -2 (Sulfide)0 (Sulfoxide) +2 (Sulfone)
Electronic Effect Electron Donating (

)
Electron Withdrawing (

)
Strong E-Withdrawing (

)
H-Bonding NoneAcceptor (Strong) Acceptor (Moderate)
LogP (Approx) 1.60.3 0.5
Metabolic Fate Oxidizes to SulfoxideOxidizes to Sulfone / Reduces to Sulfide Stable / Excreted
Agrochemical Use PrecursorBioisostere / Pro-drug Active Pharmacophore

Note: The drastic drop in LogP (from 1.6 to 0.3) makes the sulfoxide ideal for improving the water solubility and systemic transport (xylem mobility) of agrochemicals.

References

  • Bayer CropScience. (2022). Pyridine carboxamide compounds for inhibiting nav1.8. Patent US20220227732A1.[1][2] (Demonstrates the use of 3-methylsulfinylaniline in carboxamide synthesis).

  • Sigma-Aldrich. (n.d.). 3-(Methylthio)aniline Product Specification. (Precursor data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17521, Methiocarb sulfoxide. (Illustrates the sulfoxide metabolite concept in carbamates).

  • ResearchGate. (2020). Biotechnological Methods of Sulfoxidation. (Discusses chiral sulfoxide production from thioanilines).

Sources

Application Notes & Protocols: 3-Fluoro-4-methanesulfinylaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthetic applications of 3-fluoro-4-methanesulfinylaniline, a specialized building block for advanced pharmaceutical research.

Introduction: A Strategic Building Block for Targeted Therapies

3-Fluoro-4-methanesulfinylaniline is a trifunctional aromatic compound whose value in medicinal chemistry is derived from the specific interplay of its constituent groups: an aniline moiety, a fluorine atom, and a chiral methanesulfinyl (sulfoxide) group. While aniline derivatives are foundational in drug development, the specific combination of substituents in this molecule offers a sophisticated tool for fine-tuning the properties of drug candidates.[1]

  • The Anilino Core: Serves as a versatile nucleophile and a critical hydrogen-bond donor, essential for engaging with biological targets, most notably the hinge region of protein kinases.[2]

  • The Fluoro Substituent: The high electronegativity of fluorine can significantly alter the pKa of the aniline nitrogen, modulate lipophilicity, and block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a parent molecule.[3][4] The carbon-fluorine bond's strength contributes to metabolic stability, reducing the potential for toxic metabolites.[4]

  • The Methanesulfinyl Group: As a chiral sulfoxide, this group introduces stereochemistry, which can be pivotal for selective target engagement. It also acts as a strong hydrogen bond acceptor, providing an additional point of interaction to improve binding affinity and selectivity.

This guide will focus on the primary application of 3-fluoro-4-methanesulfinylaniline as a key intermediate in the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueReference(s)
IUPAC Name 3-fluoro-4-(methylsulfinyl)aniline
Molecular Formula C₇H₈FNOS
Molecular Weight 173.21 g/mol
Appearance Predicted: Off-white to yellow solid
Solubility Predicted: Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water
pKa Predicted: Lower than aniline due to electron-withdrawing F and SOCH₃ groups[4]

Note: As a specialized reagent, comprehensive experimental data may be limited. Predicted values are based on the analysis of structurally similar compounds, such as 3-fluoro-4-methylaniline and 3-fluoro-4-(methylsulfonyl)aniline.[6][7] Spectroscopic data for related structures can be found in public databases.[6][8]

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology.[9] Many FDA-approved kinase inhibitors utilize a substituted aniline scaffold to bind to the ATP-binding site of the target kinase.[10] 3-Fluoro-4-methanesulfinylaniline is an exemplary building block for this purpose.

Strategic Rationale:

The aniline nitrogen is positioned to form a crucial hydrogen bond with the "hinge" region of the kinase. The substituents at the 3- and 4-positions project into a more variable region of the ATP pocket, allowing for the tuning of selectivity and potency. The fluorine atom can enhance binding affinity through subtle electronic effects, while the methanesulfinyl group can exploit specific polar or hydrophobic pockets and introduce chirality for improved target specificity.[3][4]

The following diagram illustrates a common workflow for synthesizing a kinase inhibitor scaffold using 3-fluoro-4-methanesulfinylaniline. This involves a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for forming the key C-N bond.

G start Start: Reagents reagent1 3-Fluoro-4-methanesulfinylaniline start->reagent1 reagent2 2,4-Dichloropyrimidine start->reagent2 reagent3 DIPEA in n-Butanol start->reagent3 reaction S(N)Ar Reaction (Nucleophilic Aromatic Substitution) reagent1->reaction reagent2->reaction reagent3->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Reaction Mixture purify Purification (Column Chromatography) workup->purify Crude Product product Product: 2-Chloro-N-(3-fluoro-4-methanesulfinylphenyl) -pyrimidin-4-amine purify->product Purified Product characterize Characterization (NMR, LC-MS, HRMS) product->characterize end Verified Intermediate characterize->end

Caption: General workflow for synthesizing a kinase inhibitor intermediate.

Protocol 1: Synthesis of a 4-Anilino-pyrimidine Intermediate via SNAr

This protocol details the synthesis of a common kinase inhibitor core structure. The chlorine at the C4 position of 2,4-dichloropyrimidine is significantly more reactive to nucleophilic substitution than the chlorine at the C2 position, allowing for selective monosubstitution.

Principle:

The lone pair of the aniline nitrogen in 3-fluoro-4-methanesulfinylaniline acts as a nucleophile, attacking the electron-deficient C4 position of the 2,4-dichloropyrimidine ring. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl generated and is driven to completion by heating.

Materials and Reagents:
ReagentCAS NumberMolecular WeightQuantityMoles
3-Fluoro-4-methanesulfinylanilineN/A173.211.00 g5.77 mmol
2,4-Dichloropyrimidine3934-20-1148.980.94 g6.35 mmol
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.5 mL8.66 mmol
n-Butanol71-36-374.1220 mL-
Ethyl Acetate (EtOAc)141-78-688.11100 mL-
Saturated aq. NaCl (Brine)7647-14-558.4450 mL-
Step-by-Step Methodology:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methanesulfinylaniline (1.00 g, 5.77 mmol) and 2,4-dichloropyrimidine (0.94 g, 6.35 mmol, 1.1 eq).

  • Solvent and Base Addition: Add n-butanol (20 mL) followed by DIPEA (1.5 mL, 8.66 mmol, 1.5 eq).

  • Reaction Execution: Heat the reaction mixture to 90-95 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol. Redissolve the residue in ethyl acetate (50 mL) and water (25 mL).

  • Workup - Washing: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aq. NaHCO₃ (25 mL), and finally with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure product.

Causality and Field-Proven Insights:
  • Choice of Base: DIPEA is a bulky, non-nucleophilic base. It effectively scavenges the generated HCl without competing with the aniline nucleophile, preventing the formation of unwanted side products.

  • Solvent Selection: n-Butanol is a high-boiling polar solvent that effectively solubilizes the reactants and allows the reaction to be conducted at an elevated temperature to overcome the activation energy barrier.

  • Workup Strategy: The acidic wash removes any unreacted DIPEA, while the basic wash removes any remaining acidic impurities. This ensures a cleaner crude product prior to chromatography, improving the efficiency of the final purification step.

  • Self-Validation: The identity and purity of the final product, 2-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyrimidin-4-amine , should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the remaining chlorine atom at the C2 position provides a reactive handle for subsequent diversification reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build out the final kinase inhibitor.

Further Synthetic Transformations

The intermediate synthesized in Protocol 1 is primed for further functionalization. The C2-chloro position can be subjected to a variety of cross-coupling reactions to introduce further complexity and target-specific moieties.

G intermediate 2-Chloro-N-(3-fluoro-4-methanesulfinylphenyl) -pyrimidin-4-amine suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) intermediate->suzuki buchwald Buchwald-Hartwig Amination (R2-NH2, Pd catalyst, Base) intermediate->buchwald snar S(N)Ar Reaction (Nucleophile, e.g., R-OH, R-SH) intermediate->snar product1 Product A (Aryl-substituted) suzuki->product1 product2 Product B (Amino-substituted) buchwald->product2 product3 Product C (Ether/Thioether-substituted) snar->product3

Caption: Potential downstream reactions from the synthesized intermediate.

Conclusion

3-Fluoro-4-methanesulfinylaniline represents a highly valuable and specialized building block for the synthesis of complex, biologically active molecules. Its unique combination of a nucleophilic center, a metabolically robust fluorine atom, and a chiral hydrogen-bond accepting sulfoxide group provides medicinal chemists with a powerful tool for navigating the challenges of modern drug design. The protocols and workflows outlined in this guide demonstrate its utility in creating core scaffolds for targeted therapies like kinase inhibitors, providing a reliable pathway from starting material to a versatile, downstream-ready intermediate.

References

  • Chem-Impex. 3-Fluoro-4-methylaniline. [Link]

  • PubChem. 3-Fluoro-4-methylaniline. [Link]

  • PubChem. 3-Fluoro-4-(methylsulfonyl)aniline. [Link]

  • Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Autechaux, S. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • Melnykov, K. P., et al. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • Google Patents.
  • Google Patents.
  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • PubChem. 3-Fluoro-5-(4-methylsulfonylphenyl)sulfanylaniline. [Link]

  • ResearchGate. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry. [Link]

  • Figshare. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • Journal of the Indian Chemical Society. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Heliyon. Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. [Link]

  • Journal of Hematology & Oncology. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. [Link]

  • Journal of Oncology Pharmacy Practice. US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. [Link]

  • Drug Metabolism and Disposition. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for 3-Methanesulfinylaniline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 3-Methanesulfinylaniline (3-Aminophenyl methyl sulfoxide) Document ID: TSC-MSA-001 Status: Active / Verified

Introduction & Reaction Logic

Target Molecule: 3-Methanesulfinylaniline (CAS: 3585-05-3) Primary Precursor: 3-(Methylthio)aniline (CAS: 1783-81-9)

The synthesis of 3-Methanesulfinylaniline presents a classic chemoselectivity challenge: oxidizing a sulfide to a sulfoxide without touching the free amine or over-oxidizing to a sulfone.

In drug development, this intermediate is a critical scaffold. The sulfoxide group introduces chirality (sulfur center) and polarity, often improving the water solubility of final drug candidates compared to their sulfide counterparts. However, the presence of the electron-rich aniline ring makes the system sensitive to electrophilic oxidants, leading to "tarry" N-oxide byproducts if conditions are too harsh.

Reaction Pathway Analysis

The following diagram illustrates the competitive landscape of this reaction. Your goal is to arrest the reaction at Node B while suppressing Node C and Node D .

ReactionPathway A 3-(Methylthio)aniline (Starting Material) B 3-Methanesulfinylaniline (Target Sulfoxide) A->B Controlled Oxidation (NaIO4, 0°C) D N-Oxide / Polymer (Tarry Byproducts) A->D Non-Selective Oxidant (mCPBA, Acidic pH) C 3-Methanesulfonyl aniline (Sulfone Impurity) B->C Over-Oxidation (Excess Oxidant, >RT) B->D Degradation

Figure 1: Reaction pathway showing the kinetic window for selective sulfoxide formation.

Optimization & Critical Parameters

Oxidant Selection: The "Gold Standard" vs. Alternatives

For bench-scale (<50g) and high-purity requirements, Sodium Periodate (NaIO₄) is the superior choice over peroxides.

OxidantSelectivity (S vs N)Over-oxidation RiskRecommendation
Sodium Periodate (NaIO₄) High Low Primary Choice. Forms a cyclic intermediate with Sulfur, sterically hindering further oxidation to sulfone.
Hydrogen Peroxide (H₂O₂) Low (without catalyst)HighRequires HFIP solvent or Vanadium catalysts to prevent N-oxidation. Good for bulk scale only if optimized.
mCPBA Very LowVery HighAvoid. Too electrophilic; rapidly attacks the aniline nitrogen and over-oxidizes sulfur.
Oxone® MediumHighDifficult to control stoichiometry precisely; often leads to sulfone.
Solvent Systems
  • Recommended: Methanol/Water (1:1 or 2:1). NaIO₄ requires water for solubility, while the organic precursor requires Methanol.

  • Avoid: Chlorinated solvents (DCM/Chloroform) as the primary reaction medium, as NaIO₄ is insoluble in them, leading to heterogeneous "hotspots" and poor conversion.

Temperature Control
  • Set Point: 0°C to 5°C initially.

  • Reasoning: The oxidation of sulfide to sulfoxide is exothermic. Higher temperatures (>20°C) significantly lower the energy barrier for the second oxidation step (sulfoxide

    
     sulfone).
    

Troubleshooting Guide

Use this matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
High Sulfone (>5%) in crude Excess oxidant or high temperature.1. Strict stoichiometry: Use 1.05 eq of NaIO₄. 2. Quench reaction immediately upon disappearance of SM (monitor TLC/HPLC). 3. Maintain 0°C for the first 2 hours.
Dark/Black Reaction Mixture N-oxidation of the aniline.1. Switch oxidant to NaIO₄ if using peroxides. 2. If using H₂O₂, ensure pH is neutral; acidic conditions promote aniline degradation.
Low Yield (<50%) but clean conversion Product loss to aqueous layer. The product is amphoteric and polar. Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Use n-Butanol or Ethyl Acetate/Isopropanol (3:1) for extraction, not just DCM.
Incomplete Conversion Phase transfer issue.If the mixture is too thick or heterogeneous, increase the Methanol ratio. Ensure vigorous stirring.
Product is an Oil/Gum Residual solvent or impurities.The pure compound is a solid (MP ~80-85°C). Triturate the gum with cold diethyl ether or hexanes/EtOAc to induce crystallization.

Validated Experimental Protocol

Method: Sodium Periodate Oxidation (Leonard-Johnson Modification) Scale: 10 mmol (approx. 1.4 g of starting material)

Materials
  • 3-(Methylthio)aniline (1.39 g, 10 mmol)

  • Sodium Metaperiodate (NaIO₄) (2.25 g, 10.5 mmol, 1.05 eq)

  • Methanol (30 mL)

  • Distilled Water (30 mL)

Step-by-Step Workflow
  • Preparation: In a 250 mL round-bottom flask, dissolve 3-(methylthio)aniline (10 mmol) in Methanol (30 mL). Cool the solution to 0–4°C (ice bath).

  • Oxidant Addition: Dissolve NaIO₄ (10.5 mmol) in Water (30 mL). Add this aqueous solution dropwise to the aniline solution over 20 minutes. Do not dump it in all at once; controlling the addition rate controls the exotherm.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature naturally. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Target: Disappearance of Sulfide (Rt ~ low polarity) and appearance of Sulfoxide (Rt ~ high polarity).

  • Quenching: Once conversion is >98%, filter off the white precipitate (Sodium Iodate, NaIO₃) if formed.

  • Workup (Critical Step):

    • Concentrate the filtrate under reduced pressure to remove most Methanol. Do not heat above 40°C.

    • The remaining residue is the product in water. Saturate this aqueous phase with solid NaCl.

    • Extract with n-Butanol (3 x 20 mL) or DCM (5 x 20 mL) . Note: Simple DCM extraction often leaves 30% yield behind in water due to polarity.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If the product is colored, pass through a short pad of silica gel eluting with 100% EtOAc -> 5% MeOH/EtOAc.

Workup Decision Logic

WorkupLogic Start Crude Reaction Mixture (MeOH/Water) Step1 Evaporate MeOH (Max 40°C) Start->Step1 Check Residue State Step1->Check Aq Aqueous Solution Check->Aq Usually Salt Add NaCl (Saturation) Aq->Salt Extract Extract with n-Butanol or DCM (5x) Salt->Extract

Figure 2: Optimal workup strategy to maximize recovery of the polar sulfoxide.

Frequently Asked Questions (FAQs)

Q: Can I use this protocol to make the chiral enantiopure sulfoxide? A: No. This protocol produces the racemic (±) sulfoxide.[1] To obtain a specific enantiomer (e.g., for chiral ligands), you must use Chiral HPLC separation or an asymmetric oxidation method (e.g., Kagan oxidation or using chiral Vanadium-salan catalysts), though these are significantly harder to optimize with a free amine present.

Q: My product turned purple/brown during storage. Why? A: Anilines are prone to air oxidation. 3-Methanesulfinylaniline should be stored under an inert atmosphere (Argon/Nitrogen) at 4°C, protected from light. The sulfoxide group is relatively stable, but the amine is the weak link regarding color stability.

Q: Can I scale this to 1kg? A: NaIO₄ is expensive and generates stoichiometric iodine waste (NaIO₃), which is not ideal for kg-scale. For large scale, Process Development would typically switch to H₂O₂ with a Tungstate or Vanadium catalyst , or the H₂O₂/HFIP system, as these produce water as the byproduct. However, these require stricter safety controls due to peroxide accumulation risks.

Q: Is the product compatible with acid chlorides for the next step? A: Yes, the amine will react with acid chlorides to form amides. However, the sulfoxide oxygen is nucleophilic (Pummerer rearrangement risk). If you use strong anhydrides or harsh acidic conditions, you might trigger a Pummerer rearrangement on the sulfoxide. Keep conditions mild or basic (e.g., Pyridine/DCM).

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2] The Journal of Organic Chemistry, 27(1), 282–284.

    • Core citation for the NaIO4 selectivity mechanism.
  • Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). Selective oxidation of sulfides to sulfoxides in hexafluoroisopropanol. European Journal of Organic Chemistry, 1998(11), 2535-2539.
  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495.

    • Comprehensive review of oxid
  • PubChem Compound Summary. (n.d.). Methyl phenyl sulfoxide (Analogous reactivity data).[3] National Center for Biotechnology Information.

    • Used for physical property verific

Sources

"troubleshooting low yield in 3-Methanesulfinylaniline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 3-Methanesulfinylaniline Synthesis Target Molecule: 3-aminophenyl methyl sulfoxide (CAS: 34306-42-8) Audience: Senior Chemists, Process Development Scientists

Executive Summary & Diagnostic Logic

The Core Problem: 3-Methanesulfinylaniline is an amphiphilic, redox-sensitive molecule. Low yields typically stem from three specific failure modes:

  • Chemoselectivity Failure: Over-oxidation to the sulfone or N-oxidation of the aniline.

  • Phase Transfer Loss: The sulfoxide moiety renders the molecule highly water-soluble, leading to massive losses during aqueous workup.

  • Reductive Instability: If synthesizing via nitro-reduction, the sulfoxide can be reduced back to the sulfide.

Use the following logic flow to identify your specific bottleneck before proceeding to the modules.

TroubleshootingLogic Start START: Identify the Failure Mode RouteCheck Which Synthesis Route? Start->RouteCheck OxidationRoute Route A: Oxidation of 3-(methylthio)aniline RouteCheck->OxidationRoute ReductionRoute Route B: Reduction of 3-nitro-thioanisole sulfoxide RouteCheck->ReductionRoute PurityCheck Is the crude impure (dark/tar)? OxidationRoute->PurityCheck OverOx Issue: Over-oxidation or N-oxidation (Aniline Purple) PurityCheck->OverOx Yes YieldCheck Is crude pure but mass low? PurityCheck->YieldCheck No AqueousLoss Issue: Product lost to Aqueous Phase YieldCheck->AqueousLoss Yes SulfideFound Contains Sulfide impurity? ReductionRoute->SulfideFound OverRed Issue: Chemoselectivity (Sulfoxide reduced) SulfideFound->OverRed Yes

Figure 1: Diagnostic logic for isolating the root cause of yield loss.

Module 1: The Oxidation Route (Sulfide Sulfoxide)

Scenario: You are oxidizing 3-(methylthio)aniline to the sulfoxide. Common Pitfall: Using aggressive oxidants (mCPBA, H₂O₂) leads to N-oxidation (black tars) or sulfone formation.

Protocol A: The "Gold Standard" Sodium Periodate Method

Sodium Periodate (NaIO₄) is the reagent of choice because it is highly selective for sulfur over nitrogen at controlled temperatures [1].

Optimized Protocol:

  • Dissolution: Dissolve 3-(methylthio)aniline (1.0 eq) in Methanol/Water (3:1 ratio). Cool to 0°C .

    • Why: Low temperature suppresses N-oxidation. High water content ensures NaIO₄ solubility.

  • Addition: Add NaIO₄ (1.05 eq) portion-wise over 30 minutes.

    • Critical: Do NOT use excess oxidant (>1.1 eq). This drives sulfone formation.

  • Quenching: Monitor by TLC/HPLC. Once starting material is <2%, quench immediately with saturated sodium thiosulfate.

Troubleshooting Table: Oxidation Issues
SymptomDiagnosisCorrective Action
Dark/Purple Reaction Mixture N-Oxidation: The aniline amine is reacting.Protect the Amine: Acetylate the aniline first (Ac₂O)

Oxidize

Hydrolyze. This is the only robust fix for large scale.
Sulfone (>5%) in Crude Over-Oxidation: Too much oxidant or too warm.Strict Stoichiometry: Use exactly 1.0–1.05 eq NaIO₄. Keep T < 5°C.
Incomplete Conversion Solubility Issue: NaIO₄ precipitated.Increase Water: Ensure solvent ratio is at least 2:1 MeOH:H₂O.

Module 2: The Reduction Route (Nitro Amine)

Scenario: You are reducing 1-methylsulfinyl-3-nitrobenzene to the target aniline. Common Pitfall: Standard catalytic hydrogenation (H₂/Pd-C) often reduces the sulfoxide back to a sulfide (stripping the oxygen).

Protocol B: Chemoselective Iron Reduction

Iron powder in acetic acid or ammonium chloride is superior to hydrogenation for preserving sulfoxides [2].

Optimized Protocol:

  • Suspension: Suspend nitro compound (1.0 eq) and Iron powder (3-5 eq) in Ethanol/Water (4:1).

  • Activation: Add Ammonium Chloride (NH₄Cl, 3.0 eq). Heat to reflux (70-80°C).

  • Monitoring: Reaction is usually fast (1-2 hours).

  • Filtration: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol (product may crystallize in the cake if cold).

Why this works: The single-electron transfer mechanism of Fe(0) reduces the nitro group (


 V) but is kinetically slow to reduce the sulfoxide under these mild conditions compared to catalytic hydrogenation.

Module 3: Workup & Isolation (The "Invisible" Yield Loss)

The Problem: 3-Methanesulfinylaniline is highly polar. In a standard Water/Ethyl Acetate extraction, 30-50% of your product remains in the water phase .

The Solution: "Salting Out" & Solvent Selection

Do not use Diethyl Ether or Hexanes. They are too non-polar.

High-Recovery Extraction Protocol:

  • Saturation: Saturate the aqueous reaction mixture with NaCl (solid) until no more dissolves.

    • Mechanism:[1][2][3][4] This increases the ionic strength, forcing the organic sulfoxide out of the aqueous phase (Salting Out effect).

  • Solvent Choice: Use n-Butanol or DCM (Dichloromethane) .

    • n-Butanol: Excellent for polar amines but requires high-vac evaporation.

    • DCM: Good solubility, but requires multiple extractions (3x or 4x).

  • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor (soxhlet type) with DCM for 12 hours.

WorkupFlow AqMix Aqueous Reaction Mixture Salt Add NaCl to Saturation AqMix->Salt Loss Standard EtOAc Extraction AqMix->Loss Avoid Extract Extract with n-Butanol or DCM (4x) Salt->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry YieldDrop ~40% Yield Loss to Aqueous Waste Loss->YieldDrop

Figure 2: Workflow for maximizing recovery from the aqueous phase.

FAQ: Troubleshooting Specifics

Q: My product is an oil that won't crystallize. How do I purify it? A: Sulfoxides are often low-melting solids or oils. Avoid column chromatography if possible, as sulfoxides can streak on silica.

  • Tip: Try triturating the oil with cold Diethyl Ether or MTBE. The impurities often dissolve, leaving the sulfoxide as a solid.

  • Alternative: Recrystallize from Toluene/Heptane.

Q: Can I use mCPBA for the oxidation? A: Only if you protect the amine first. mCPBA is a peracid and is electrophilic. It will rapidly oxidize the electron-rich nitrogen of the aniline to form N-oxides or nitroso compounds. If you must use mCPBA, you must acetylate the amine (to form the acetamide) first to withdraw electron density from the nitrogen [3].

Q: The NMR shows a mixture of Sulfoxide and Sulfone. Can I separate them? A: It is very difficult. Their polarities are similar.

  • Prevention is key: It is better to restart and control the oxidant stoichiometry (1.0 eq) strictly.

  • Salvage: If you must separate, use a gradient flash column (DCM

    
     5% MeOH/DCM). The sulfone usually elutes before the sulfoxide on silica.
    

References

  • Selective Oxidation of Sulfides: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[3][5][6] The Journal of Organic Chemistry, 27(1), 282–284.

  • Chemoselective Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91-95. (Context on transfer hydrogenation selectivity).

  • Protection Strategies: Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

Sources

Navigating the Exotherm: A Technical Support Guide for the Synthesis of 3-Methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methanesulfinylaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important intermediate. The synthesis, primarily involving the oxidation of 3-(methylthio)aniline, is known for its exothermic nature, which, if not properly managed, can lead to hazardous situations, including thermal runaway. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a safe and successful synthesis.

Our approach is grounded in years of field experience and a deep understanding of reaction kinetics and safety protocols. We will not only guide you on what to do but also explain the underlying chemical principles—the why—behind each recommendation.

Core Principles of Exothermic Reaction Management

The oxidation of a sulfide to a sulfoxide is an exothermic process. The primary challenge in the synthesis of 3-Methanesulfinylaniline is controlling the rate of heat generation to prevent a rapid increase in temperature. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a dangerous, self-accelerating reaction rate.

Troubleshooting Guide: From Minor Setbacks to Critical Failures

This section addresses specific issues you may encounter during the synthesis of 3-Methanesulfinylaniline, presented in a question-and-answer format.

Question: My reaction temperature is rising too quickly, even with external cooling. What should I do?

Answer: An uncontrolled temperature rise is a critical indicator of a potential runaway reaction.

  • Immediate Action: Immediately stop the addition of the oxidizing agent (e.g., hydrogen peroxide). If the temperature continues to rise, prepare a quenching agent. A pre-chilled solution of sodium bisulfite or sodium thiosulfate can be used to neutralize excess hydrogen peroxide.

  • Root Cause Analysis:

    • Rate of Addition: The most common cause is adding the oxidizing agent too quickly. The rate of addition should be slow and controlled, allowing the cooling system to dissipate the generated heat.

    • Inadequate Cooling: Ensure your cooling bath is at the appropriate temperature and has sufficient volume and surface area contact with your reaction vessel. For larger scale reactions, mechanical cooling systems may be necessary.

    • Concentration of Reagents: Using overly concentrated reagents will increase the reaction rate and heat output. Ensure you are using the correct concentrations as specified in your protocol.

Question: My reaction yield is low, and I'm observing the formation of a significant amount of a second product. What is happening?

Answer: This is likely due to over-oxidation of the desired sulfoxide to the corresponding sulfone, 3-(methylsulfonyl)aniline.

  • Underlying Mechanism: The oxidation of the sulfide to a sulfoxide is the desired first step. However, the sulfoxide can be further oxidized to a sulfone under the reaction conditions.

  • Mitigation Strategies:

    • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed to drive the initial reaction to completion, but a large excess will promote over-oxidation.

    • Temperature Control: Higher temperatures can favor the formation of the sulfone. Maintaining a consistently low temperature throughout the reaction is crucial.

    • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

Question: The reaction mixture has developed a dark color. Is this normal?

Answer: While some color change can be expected, a significant darkening may indicate decomposition or side reactions.

  • Potential Causes:

    • Decomposition of the Starting Material: 3-(methylthio)aniline can be sensitive to strong oxidizing conditions and may decompose, leading to colored impurities[4].

    • Side Reactions: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.

  • Preventative Measures:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

    • Temperature Control: As with over-oxidation, maintaining a low and stable temperature can suppress decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oxidizing agent for this synthesis?

A1: A solution of hydrogen peroxide (H₂O₂) in glacial acetic acid is a commonly used and effective "green" oxidizing system for this transformation.[5] This system is highly selective for the formation of the sulfoxide and avoids the use of heavy metal catalysts.[5]

Q2: Can I run this reaction at room temperature?

A2: While the reaction can proceed at room temperature, it is strongly advised to maintain a lower temperature (e.g., 0-10 °C) to ensure better control over the exotherm. A lower temperature slows down the reaction rate, allowing for more effective heat dissipation.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (3-(methylthio)aniline) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, HPLC or GC-MS can be used.[1][2][3]

Q4: What are the key safety precautions I should take?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Cooling Bath: Have an adequate cooling bath ready before starting the reaction.

  • Controlled Addition: Use a dropping funnel or a syringe pump for the slow and controlled addition of the oxidizing agent.

  • Emergency Plan: Be prepared for a potential thermal runaway. Have a quenching agent and a larger cooling bath readily available.

Experimental Protocols & Data

Protocol for the Synthesis of 3-Methanesulfinylaniline

This protocol is a general guideline and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-(methylthio)aniline (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Oxidant: Slowly add a solution of 30% hydrogen peroxide (1.1 equivalents) dropwise via the dropping funnel over a period of 1-2 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC until the starting material is no longer visible.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bisulfite to quench any excess hydrogen peroxide.

  • Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data: Estimated Heat of Reaction
ParameterEstimated Value/RecommendationSource
Heat of Reaction (ΔH) Highly Exothermic (analogous to ~ -600 kJ/mol)[6]
Recommended Temp. 0-10 °CInternal Recommendation
Oxidizing Agent 30% Hydrogen Peroxide in Acetic Acid[5]
Monitoring Technique TLC, HPLC, GC-MS[1][2][3]

Visualizing the Workflow and Safety Logic

Workflow for Safe Synthesis

The following diagram illustrates the key steps and decision points for a safe and successful synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 3-(methylthio)aniline in glacial acetic acid B 2. Cool reaction mixture to 0-5 °C A->B C 3. Slow, dropwise addition of H₂O₂ D Monitor Temperature Continuously C->D E Temperature < 10°C? D->E F Continue Addition E->F Yes G STOP Addition! Increase Cooling E->G No F->C H 4. Monitor reaction by TLC F->H G->D I 5. Quench with Sodium Bisulfite H->I J 6. Neutralize and Extract I->J K 7. Purify Product J->K

Caption: Workflow for the controlled synthesis of 3-Methanesulfinylaniline.

Troubleshooting Logic for Exotherm Control

This diagram outlines the decision-making process when encountering a temperature deviation.

Start Temperature Rise Detected StopAddition Immediately Stop Oxidant Addition Start->StopAddition CheckCooling Enhance External Cooling StopAddition->CheckCooling TempStabilizes Temperature Stabilizes? CheckCooling->TempStabilizes ResumeSlowly Resume Addition at Slower Rate TempStabilizes->ResumeSlowly Yes TempContinuesRise Temperature Continues to Rise? TempStabilizes->TempContinuesRise No PrepareQuench Prepare Quenching Agent QuenchReaction Quench Reaction Immediately PrepareQuench->QuenchReaction TempContinuesRise->ResumeSlowly No, Stabilized TempContinuesRise->PrepareQuench Yes EmergencyShutdown Emergency Shutdown QuenchReaction->EmergencyShutdown

Caption: Decision tree for managing temperature excursions.

References

  • ResearchGate. (2025). Oxidation of thioanisole with H2O2 in the presence of acetic acid.... Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Retrieved from [Link]

  • Eurofins. (2022). Analytical Method Summaries. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]

  • MDPI. (2019). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • USP Technologies. (n.d.). Sulfide oxidation using hydrogen peroxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]

  • Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360. Retrieved from [Link]

Sources

"removal of starting materials from 3-Methanesulfinylaniline product"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Starting Material (3-(Methylthio)aniline) from Product (3-Methanesulfinylaniline)

CAS Numbers: Product: [34320-18-0] | Starting Material: [1783-81-9]

Technical Abstract & Chemical Logic

The Challenge: The synthesis of 3-Methanesulfinylaniline (Sulfoxide) typically involves the controlled oxidation of 3-(methylthio)aniline (Sulfide) . The primary purification challenge arises from the "Goldilocks" nature of the oxidation state:

  • Under-oxidation: Leaves unreacted starting material (Sulfide).

  • Over-oxidation: Produces the irreversible impurity 3-Methanesulfonylaniline (Sulfone) .

The Separation Principle: Since both the starting material (SM) and the product contain a basic aniline (


) group, acid-base extraction is ineffective  for separating them from each other (both will protonate and extract into the aqueous phase).

Therefore, purification must exploit the drastic difference in polarity between the thioether and the sulfoxide moieties:

  • Sulfide (SM): Lipophilic, Low Polarity. (Soluble in Hexanes/Ether).

  • Sulfoxide (Product): Highly Polar, H-bond acceptor. (Insoluble in Hexanes; Soluble in alcohols/water).

Diagnostic Module: "Know Your Mixture"

Q: How do I rapidly confirm the presence of starting material versus over-oxidized sulfone?

A: Thin Layer Chromatography (TLC) Analysis Do not rely solely on LC-MS, as sulfoxides can undergo thermal disproportionation in the source. TLC provides a visual map of your impurity profile.

Protocol:

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm) and Iodine Stain (Sulfides stain brown rapidly).

Visualizing the Separation (TLC Map):

TLC_Analysis cluster_plate TLC Plate: 5% MeOH in DCM front Solvent Front (Rf = 1.0) Sulfide Starting Material (Sulfide) Rf ~ 0.8 (Non-Polar) Sulfone Impurity (Sulfone) Rf ~ 0.5 (Medium Polarity) Sulfoxide Product (Sulfoxide) Rf ~ 0.2 (High Polarity) origin Origin (Rf = 0.0)

Figure 1: Relative Rf values on Silica Gel. The large polarity shift from Sulfide to Sulfoxide makes chromatographic separation highly effective.

Troubleshooting & Removal Protocols

Scenario A: High levels of Starting Material (>10%)

Issue: The reaction stalled or stoichiometry was insufficient. Solution: Chemical Resumption or Flash Chromatography.

Q: Can I just wash the solid to remove the starting material? A: Yes, if your product is a solid. The starting material (3-(methylthio)aniline) is an oil or low-melting solid with high solubility in non-polar solvents.

The "Trituration" Protocol:

  • Concentrate your crude reaction mixture to a minimum volume.

  • Add cold Diethyl Ether or Hexane/EtOAc (9:1) .

  • Sonicate for 5 minutes. The polar Sulfoxide product should remain as a precipitate, while the lipophilic Sulfide (SM) dissolves.

  • Filter and wash the cake with cold Hexane.

  • Validation: Check the filtrate by TLC; it should contain the fast-moving SM spot.

Scenario B: Trace Starting Material (<5%) in Final Product

Issue: Persistent "tailing" of starting material in the product. Solution: Silica Gel "Catch and Release".

The "Flash Filtration" Protocol: Because the polarity difference is so large (


), you do not need a tall column.
  • Pack a short pad of Silica Gel (approx. 5cm height).

  • Load crude material using DCM.

  • Elute 1: 100% Dichloromethane (or 20% EtOAc/Hexane).

    • Result: The non-polar Starting Material elutes quickly. Discard this fraction.

  • Elute 2: 5-10% Methanol in Dichloromethane.

    • Result: The polar Sulfoxide Product elutes. Collect this fraction.

Scenario C: Product Co-eluting with "Sulfone" Impurity

Issue: You over-oxidized the material. Solution: This is difficult to separate. Prevention is key (see Section 4). If already present, Recrystallization from Ethanol/Water is preferred over chromatography, as Sulfones often crystallize differently than Sulfoxides.

Prevention: Reaction Optimization

Q: How do I stop the reaction exactly at the Sulfoxide stage without generating Sulfone? A: Switch from mCPBA to Sodium Periodate (


) .

Mechanism:


 is a selective oxidant that typically stops at the sulfoxide stage because the oxidation potential required to convert Sulfoxide 

Sulfone is higher than what Periodate provides under mild conditions. mCPBA is too aggressive and often yields mixtures.

Optimization Workflow:

Optimization_Flow Start Start: 3-(methylthio)aniline Oxidant Select Oxidant Start->Oxidant mCPBA mCPBA (Aggressive) Oxidant->mCPBA Fast/Risky NaIO4 NaIO4 (Selective) Oxidant->NaIO4 Controlled Result_Bad Mixture: SM + Sulfoxide + Sulfone mCPBA->Result_Bad Result_Good Clean Conversion: Sulfoxide Only NaIO4->Result_Good

Figure 2: Oxidant selection strategy. Sodium Periodate is recommended for high chemo-selectivity.

Recommended Protocol (NaIO4):

  • Dissolve 3-(methylthio)aniline in Methanol/Water (1:1).

  • Add 1.05 equivalents of

    
     at 0°C.
    
  • Stir at Room Temperature for 2-4 hours.

  • Quench: Filter off the precipitated inorganic salts (

    
    ).
    
  • Extract: Remove MeOH, extract aqueous residue with DCM.

Frequently Asked Questions (FAQs)

Q: Can I use acid extraction to remove the starting material? A: No. Both the starting material and the product are anilines. If you wash with 1M HCl, both will protonate and move into the aqueous layer. You cannot separate them based on pH.

Q: My product is an oil, but it should be a solid. Why? A: This usually indicates the presence of unreacted starting material (which acts as a solvent) or residual solvent.

  • Fix: Run the "Trituration Protocol" (Section 3, Scenario A) using Hexanes. If it doesn't solidify, seed it with a crystal from a pure batch if available, or perform the Silica Plug purification.

Q: Is the amine group (


) at risk during oxidation? 
A:  Yes, anilines can oxidize to nitro/nitroso compounds or polymerize (black tar).
  • Protection: If you see dark tars, consider protecting the amine (e.g., Acetyl protection

    
     Acetamide) before oxidation, then deprotecting.
    
  • Direct Route: However, with mild oxidants like

    
     or controlled 
    
    
    
    , the sulfur is significantly more nucleophilic than the nitrogen, allowing selective oxidation without protection.

Summary of Properties

PropertyStarting Material (Sulfide)Product (Sulfoxide)Impurity (Sulfone)
Structure



Polarity Low (Lipophilic)High (Hydrophilic)Medium/High
TLC (5% MeOH/DCM) High Rf (~0.8)Low Rf (~0.2)Medium Rf (~0.5)
Solubility (Hexane) SolubleInsolubleInsoluble
Reaction Risk Incomplete ConversionTargetOver-oxidation

References

  • Sigma-Aldrich. 3-(Methylthio)aniline Product Analysis & Properties.[1] (CAS 1783-81-9).[1][2][3] Retrieved from .[1]

  • PubChem. 3-Methanesulfinylaniline Compound Summary. (CAS 34320-18-0). Retrieved from .

  • Reddy, P. G., et al. (2016). Selective oxidation of sulfides in water with H2O2.[4] Royal Society of Chemistry. Retrieved from .

  • Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution (pKa Data). (Aniline pKa references).[5] Retrieved from .

Sources

Technical Support Center: Catalyst Selection and Optimization for 3-Methanesulfinylaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Methanesulfinylaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Introduction to 3-Methanesulfinylaniline Chemistry

3-Methanesulfinylaniline is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique electronic and structural properties, stemming from the electron-withdrawing methanesulfinyl group and the nucleophilic aniline moiety, present both opportunities and challenges in catalytic reactions. This guide will focus primarily on palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Part 1: Catalyst System Selection: First Principles

Choosing the right catalyst system is paramount for a successful reaction. For 3-Methanesulfinylaniline, this typically involves a palladium precursor and a supporting ligand.

The Palladium Precursor: Choosing Your Entry Point

The choice of palladium precursor dictates how the active Pd(0) catalyst is generated.

  • Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂): These are often air-stable and cost-effective. However, they require in situ reduction to the active Pd(0) species. This reduction step can sometimes be a source of irreproducibility if not well-controlled.

  • Pd(0) Precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These precursors are already in the active oxidation state, which can lead to faster reaction initiation. However, they can be sensitive to air and moisture.

  • Palladium Precatalysts (e.g., Buchwald or PEPPSI type): These are often the most reliable choice for consistent results.[1] They are designed to generate the active catalytic species in a controlled manner, minimizing side reactions and improving reproducibility.[1]

Expert Insight: For initial screenings with 3-Methanesulfinylaniline, a well-defined Pd(II) precatalyst, such as those from the Buchwald or PEPPSI families, is often a robust starting point.[1][2] This minimizes variability associated with the in situ reduction of simple Pd(II) salts.

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component of the catalyst system. It modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps in most cross-coupling catalytic cycles.[3][4]

  • Phosphine Ligands: These are the workhorses of cross-coupling chemistry.

    • Electron-rich, bulky phosphines (e.g., Buchwald-type ligands like XPhos, SPhos): These are excellent for coupling challenging substrates, such as aryl chlorides, and can accelerate reductive elimination.

    • Triphenylphosphine (PPh₃): A classic, versatile ligand, but may not be optimal for more demanding transformations.

  • N-Heterocyclic Carbene (NHC) Ligands: These are strong sigma-donors and form very stable complexes with palladium, making them highly effective for a broad range of cross-coupling reactions.[2]

Causality in Ligand Choice: The methanesulfinyl group on 3-Methanesulfinylaniline is electron-withdrawing, which can impact the electronics of the aromatic ring. A sufficiently electron-rich ligand on the palladium center can facilitate the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions.

Initial Catalyst Screening Protocol

This protocol outlines a systematic approach to identifying a promising catalyst system for a new reaction with 3-Methanesulfinylaniline.

Objective: To identify a lead palladium precursor and ligand combination.

Materials:

  • 3-Methanesulfinylaniline

  • Coupling partner (e.g., an aryl bromide or boronic acid)

  • Palladium precursors: Pd(OAc)₂, Pd₂(dba)₃, a Buchwald G3 precatalyst

  • Ligands: PPh₃, XPhos, an NHC ligand (e.g., IPr)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas supply (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 3-Methanesulfinylaniline, coupling partner, and base to a series of reaction vials.

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precursors and ligands in the chosen solvent.

  • Catalyst Addition: Add the appropriate palladium precursor and ligand solution to each reaction vial.

  • Reaction Execution: Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at regular intervals.

  • Analysis: Compare the conversion and yield for each catalyst system to identify the most promising candidates.

G cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis reagents Add Reactants & Base add_catalyst Add Catalyst System reagents->add_catalyst To Reaction Vials catalyst Prepare Catalyst Solutions catalyst->add_catalyst heat_stir Heat & Stir under Inert Atmosphere add_catalyst->heat_stir monitor Monitor Progress (TLC, GC, LC-MS) heat_stir->monitor compare Compare Conversion & Yield monitor->compare identify Identify Lead Catalyst System compare->identify

Part 2: Troubleshooting Guide: Common Issues and Solutions

Even with a well-chosen catalyst system, experimental challenges can arise. This section addresses common problems in a question-and-answer format.

Q1: My reaction is sluggish or shows no conversion. What should I do?

A1: A stalled reaction can be due to several factors. A systematic approach is key to identifying the root cause.

Troubleshooting Steps:

  • Verify Reagent Purity: Impure starting materials, especially the amine, can inhibit the catalyst.[1] Consider purifying 3-Methanesulfinylaniline by recrystallization or chromatography.

  • Check Catalyst Activity: Ensure your palladium precursor and ligand are not degraded. If using a Pd(II) salt, consider a pre-activation step by heating the Pd(II)/ligand mixture before adding it to the main reaction.[1]

  • Increase Reaction Temperature: Higher temperatures can overcome activation energy barriers.[1] However, be mindful of potential decomposition of starting materials or products.

  • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes be necessary for difficult couplings.[1]

  • Solvent and Base Screening: The choice of solvent and base can significantly impact reaction rates. A more polar solvent might improve solubility, while a stronger base could facilitate the transmetalation step.

G start Sluggish/No Reaction reagent_purity Check Reagent Purity start->reagent_purity catalyst_activity Verify Catalyst Activity reagent_purity->catalyst_activity If pure temp Increase Temperature catalyst_activity->temp If active loading Increase Catalyst Loading temp->loading If still slow solvent_base Screen Solvents/Bases loading->solvent_base If still slow success Reaction Proceeds solvent_base->success If successful

Q2: I am observing significant side product formation. How can I improve selectivity?

A2: Side product formation often arises from competing reaction pathways.

Common Side Reactions and Mitigation Strategies:

Side ReactionPotential CauseSuggested Solution
Homocoupling of the coupling partner Inefficient transmetalation or premature reductive elimination.Screen different ligands to modulate the electronics of the palladium center. A more electron-donating ligand can sometimes suppress this.
Decomposition of 3-Methanesulfinylaniline High reaction temperatures or incompatible bases.Lower the reaction temperature and screen milder bases (e.g., K₂CO₃ instead of a stronger phosphonium or cesium base).
Protodehalogenation of the aryl halide Presence of water or other protic sources.Ensure all reagents and solvents are scrupulously dry. Use of anhydrous solvents and oven-dried glassware is critical.[6]
Q3: My reaction turns black, and I see palladium precipitate. What does this mean?

A3: The formation of palladium black (finely divided palladium metal) is a common catalyst deactivation pathway.[3]

Causality and Solutions:

  • Unstable Catalytic Species: The active Pd(0) species can be unstable and aggregate if not properly stabilized by the ligand.

    • Solution: Increase the ligand-to-palladium ratio. An extra equivalent of ligand can help maintain the stability of the catalytic complex.[1]

  • Solvent Effects: Some solvents can promote the formation of palladium black.[6]

    • Solution: If using a solvent like THF, consider switching to a less coordinating solvent like toluene or dioxane.[6]

Part 3: Frequently Asked Questions (FAQs)

Q: Can the methanesulfinyl group coordinate to the palladium catalyst?

A: Yes, the sulfur atom in the methanesulfinyl group is a potential coordination site. This can sometimes lead to catalyst inhibition. The use of bulky ligands can sterically hinder this coordination and improve catalytic turnover.

Q: Are there alternatives to palladium catalysts for reactions with 3-Methanesulfinylaniline?

A: While palladium is the most common, copper and nickel catalysts have also been employed in cross-coupling reactions.[2][7] These can sometimes offer different reactivity and selectivity profiles and may be more cost-effective for large-scale synthesis.

Q: How do I handle and store 3-Methanesulfinylaniline?

A: 3-Methanesulfinylaniline is an aniline derivative and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[8] It should be stored in a cool, dry place away from light and oxidizing agents.

References

  • ResearchGate. (n.d.). Optimization of catalyst for coupling reaction a | Download Table. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Novel Sulfinyl Imine Ligands for Asymmetric Catalysis. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 3-Methylsulfinyl-2H-cyclohepta[b]furan-2-ones. Retrieved February 1, 2026, from [Link]

  • ChemRxiv. (2025). Preferential Activation of Alkynyl Triisopropylsilanes in Trimethylsilanolate-Promoted Sequential Hiyama Cross-Coupling. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). Ligand Effects in Homogeneous Au Catalysis. Chemical Reviews, 109(8), 3445-3478. [Link]

  • Aladdin. (n.d.). One-Stop Handbook for Palladium-Catalyzed Reactions. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of a Ni Complex Chelated by a [2.2]Paracyclophane-Functionalized Diimine Ligand and Its Catalytic Activity for Olefin Oligomerization. Molecules, 26(9), 2719. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved February 1, 2026, from [Link]

  • MDPI. (2024). Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. Retrieved February 1, 2026, from [Link]

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved February 1, 2026, from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved February 1, 2026, from [Link]

  • Pharmaceutical Business Review. (n.d.). The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 2 The relationship between ligands and catalytic effect. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Ligand electronic effects in homogeneous catalysis using transition metal complexes of phosphine ligands | Request PDF. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Optimizing 3-Methanesulfinylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solvent Effects on Yield & Chemoselectivity Target Molecule: 3-Methanesulfinylaniline (CAS: 33405-99-5) Precursor: 3-(Methylthio)aniline (CAS: 1783-81-9)[1]

Introduction: The Chemoselectivity Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because the oxidation of 3-(methylthio)aniline to 3-methanesulfinylaniline is yielding inconsistent results.

The central challenge in this synthesis is chemoselectivity . You have two competing oxidation sites: the sulfur atom (thioether) and the nitrogen atom (amine).[1] Furthermore, the sulfur atom is prone to over-oxidation, leading to the formation of the sulfone (3-methanesulfonylaniline) rather than the desired sulfoxide.[1]

This guide details how solvent selection dictates the reaction pathway, stabilizing specific transition states to maximize yield and purity.[1]

Module 1: Solvent Mechanics & Selectivity

Q: Why does my yield fluctuate wildly between different alcohol solvents?

A: The yield variation is likely due to the solvent's ability to activate the oxidant (typically


) and stabilize the transition state.[1]

The oxidation of a sulfide to a sulfoxide proceeds via a nucleophilic attack of the sulfur on the electrophilic oxygen of the peroxide.[1] This creates a highly polarized transition state.[1]

  • Protic Solvents (MeOH, EtOH): These solvents form hydrogen bonds with the polarized oxygen in the transition state, lowering the activation energy.[1] However, they are often not acidic enough to fully activate hydrogen peroxide without a catalyst.[1]

  • Fluorinated Alcohols (HFIP): Hexafluoroisopropanol (HFIP) is the "gold standard" for this transformation.[1] It acts as a distinct reaction medium that activates

    
     via strong hydrogen bonding, effectively creating a more potent electrophile without requiring metal catalysts.[1] This specific activation is highly selective for sulfur over nitrogen.[1]
    
Q: Can I use water as a green solvent?

A: Yes, but with caveats.[1] Water is poor at solubilizing the organic substrate, leading to phase separation.[1]

  • The Fix: You must use a surfactant or a phase-transfer catalyst.[1] Alternatively, Glacial Acetic Acid is a classic "green-compatible" solvent that facilitates the reaction by forming a peracid in situ (peracetic acid), though this increases the risk of N-oxidation if temperature is not strictly controlled.[1]

Module 2: Troubleshooting Guide

Scenario A: High Conversion, Low Yield (Over-oxidation)

User Report: "I see 100% consumption of starting material, but my product contains 15-20% sulfone."

Root Cause The Mechanism Corrective Action
Solvent Polarity Mismatch Aprotic solvents (DCM, Acetonitrile) lack the H-bonding network to stabilize the sulfoxide, making the second oxidation (to sulfone) kinetically competitive.Switch to HFIP or Ethanol .[1] These solvents "cage" the sulfoxide via H-bonding, sterically and electronically hindering further oxidation.[1]
Excess Oxidant Uncontrolled stoichiometry.[1]Limit

to 1.0–1.1 equivalents .[1] Add dropwise at 0°C.
Scenario B: N-Oxidation (Amine degradation)[1]

User Report: "My product is dark, and I see hydroxylamine byproducts."

A: This occurs when the reaction pH is too high or the oxidant is too aggressive (e.g., mCPBA).[1]

  • Solution: Avoid mCPBA. Use

    
     in HFIP . The slightly acidic nature of HFIP (
    
    
    
    ) buffers the amine, reducing its nucleophilicity and preventing N-oxidation while simultaneously activating the peroxide for S-oxidation.[1]

Module 3: Visualization of Solvent Effects

The following diagram illustrates the divergent pathways dictated by solvent interaction.

SolventPathways Start 3-(Methylthio)aniline HFIP Solvent: HFIP (H-Bond Activation) Start->HFIP DCM Solvent: DCM/Acetonitrile (Weak Interaction) Start->DCM Oxidant Oxidant (H2O2) TS_Stable Stabilized Transition State (H-Bond Network) HFIP->TS_Stable Activates H2O2 Protects Amine TS_Unstable Unstabilized Reactive Species DCM->TS_Unstable Slow Reaction Product 3-Methanesulfinylaniline (Target Sulfoxide) TS_Stable->Product High Selectivity (>95%) TS_Unstable->Product Slow Sulfone Sulfone Impurity (Over-oxidation) TS_Unstable->Sulfone Competing Pathway NOxide N-Oxide Impurity TS_Unstable->NOxide Side Reaction

Figure 1: Mechanistic divergence based on solvent choice.[1] HFIP promotes the selective pathway via hydrogen bond activation.[1]

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (HFIP Method)

Best for: High purity requirements, sensitive substrates.[1]

  • Preparation: Dissolve 3-(methylthio)aniline (1.0 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2 mL).

  • Oxidation: Add 30% aqueous

    
      (1.1 mmol, 1.1 equiv) dropwise at room temperature.
    
    • Note: No metal catalyst is required.[1] HFIP acts as the catalyst.[1][2][3][4][5]

  • Monitoring: Stir for 30–60 minutes. Monitor by TLC or HPLC.[1]

    • Endpoint: Disappearance of sulfide; minimal formation of sulfone.[1]

  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide). Extract with Ethyl Acetate.[1]
    
  • Purification: Evaporate solvent. HFIP can be recovered by distillation if scaled up.[1]

    • Expected Yield: 90–95%[1]

    • Selectivity: >98:2 (Sulfoxide:Sulfone)[1]

Protocol B: The "Green Scale-Up" (Acetic Acid Method)

Best for: Large scale, cost-sensitivity.[1]

  • Preparation: Dissolve substrate (10 mmol) in Glacial Acetic Acid (10 mL).

  • Oxidation: Add 30%

    
      (1.05 equiv) slowly over 20 minutes at 20°C .
    
    • Critical: Do not exceed 25°C to prevent N-oxidation or over-oxidation.[1]

  • Neutralization: Pour mixture into ice-cold NaOH solution (pH adjustment to ~8).

  • Isolation: The product often precipitates or can be extracted with DCM.[1]

    • Expected Yield: 85–90%[1]

Module 5: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 Over-oxidation (Sulfone present) Problem->Issue1 Issue2 Low Conversion (Reaction Stalled) Problem->Issue2 Issue3 N-Oxidation (Dark tar/impurities) Problem->Issue3 Sol1 Reduce H2O2 to 1.0 equiv Switch to HFIP solvent Issue1->Sol1 Sol2 Check H2O2 quality Add mild catalyst (TaC or TS-1) Issue2->Sol2 Sol3 Lower Temperature (<20°C) Avoid acidic pH < 3 Issue3->Sol3

Figure 2: Rapid diagnostic flow for common yield issues.

References

  • Reaction Mechanism & HFIP Activ

    • Colomer, I., et al. (2016).[1] "Hexafluoroisopropanol as a highly versatile solvent."[1] Chemical Reviews.

    • Insight: Details the H-bonding mechanism that activates peroxide for electrophilic
    • [1]

  • Chemoselective Sulfide Oxid

    • Bahrami, K., et al. (2010).[1][5] "Transition-Metal-Free Oxidation of Sulfides to Sulfoxides with 30% Hydrogen Peroxide." Journal of Organic Chemistry.

    • Insight: Establishes protocols for avoiding over-oxid
    • [1]

  • Green Chemistry Approaches

    • Kirihara, M., et al. (2010).[1][5] "Tantalum Carbide-Catalyzed Oxidation of Sulfides." Synlett.

    • Insight: Contrasts catalyst selectivity (TaC for sulfoxides vs NbC for sulfones).[1][5]

Sources

Technical Support Center: Characterization of Impurities in 3-Methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Methanesulfinylaniline. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for the identification, quantification, and characterization of impurities. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-proven methodologies to help you navigate the complexities of impurity analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profiling of 3-Methanesulfinylaniline, providing a foundational understanding for your experimental design.

Q1: What are the likely sources and structures of impurities in 3-Methanesulfinylaniline?

Impurities in any Active Pharmaceutical Ingredient (API) like 3-Methanesulfinylaniline can originate from various sources during synthesis, purification, and storage.[1] Understanding these sources is critical for developing effective analytical control strategies.

  • Process-Related Impurities: These are substances that arise during the manufacturing process.[1]

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route. For example, if synthesized from 3-aminothiophenol, residual amounts could be present.

    • By-products: Formed from side reactions. Given the structure of 3-Methanesulfinylaniline, potential by-products could include over-oxidized species like 3-Methanesulfonylaniline (the sulfone) or reduced species like 3-(methylthio)aniline (the sulfide). Positional isomers formed during aromatic substitution are also a possibility.

    • Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis.[1]

  • Degradation Products: These impurities form when the drug substance is exposed to stress conditions like heat, light, humidity, acid, base, or oxidation during storage or handling.[2][3][4]

    • Oxidative Degradants: The methanesulfinyl group is susceptible to oxidation, potentially forming the corresponding sulfone, 3-Methanesulfonylaniline.

    • Hydrolytic Degradants: Depending on the pH and temperature, hydrolysis of the aniline functional group or other labile bonds could occur, though this is generally less common for simple anilines.

    • Photolytic Degradants: Exposure to light, particularly UV, can induce degradation, potentially leading to dimerization or other complex reactions.[3]

Q2: What are the primary analytical techniques for impurity profiling of 3-Methanesulfinylaniline?

A multi-technique approach is essential for comprehensive impurity profiling. The choice of technique depends on the nature of the impurity and the analytical goal (detection, quantification, or identification).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A reversed-phase HPLC (RP-HPLC) method with UV detection is typically the first choice for purity analysis and stability studies.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities. LC-MS provides molecular weight information and, with tandem MS (MS/MS), fragmentation data that is crucial for structure elucidation.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or semi-volatile impurities. It can be used to identify residual solvents or specific process-related impurities that are amenable to gas chromatography.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for unambiguous structure elucidation of isolated impurities.[11][12] High-field 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular structure.[11][13]

Q3: Why is forced degradation (stress testing) essential, and what are the typical conditions?

Forced degradation studies are a regulatory requirement and a critical component of drug development.[2][14][15] Their purpose is to:

  • Identify likely degradation products: This helps establish degradation pathways.[4][16]

  • Demonstrate the specificity of the analytical method: The method must be able to separate the active ingredient from all potential degradation products, proving it is "stability-indicating."[16][17][18]

  • Understand the intrinsic stability of the molecule: This knowledge informs formulation, packaging, and storage condition decisions.[3][4]

A typical forced degradation study involves exposing a solution of 3-Methanesulfinylaniline (e.g., at 1 mg/mL) to the following conditions, aiming for 5-20% degradation[3]:

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl, heated (e.g., 80°C) for several hoursTo test stability against acidic environments.[15]
Base Hydrolysis 0.1 M NaOH, heated (e.g., 80°C) for several hoursTo test stability against alkaline environments.[15]
Oxidation 3% H₂O₂, ambient temperature for several hoursTo simulate oxidative stress, particularly relevant for the sulfinyl group.
Thermal Degradation Solid sample heated (e.g., 105°C) or solution refluxedTo assess the impact of heat on stability.[3]
Photostability Exposed to light providing overall illumination of ≥1.2 million lux hours and UV energy of ≥200 watt hours/m² (ICH Q1B)To determine light sensitivity.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

HPLC Analysis
Q: I'm seeing unexpected peaks in my HPLC chromatogram. What could they be and how do I investigate?

A: Causality & Investigation Strategy

Unexpected peaks can be contaminants, degradants, or artifacts. A systematic approach is key to identification.

  • System Blank Analysis: First, inject your mobile phase and diluent (a "blank" injection). Any peaks observed here are artifacts from the system, solvent, or glassware and can be disregarded from the sample analysis.

  • Placebo Analysis: If analyzing a formulated product, inject a placebo (all excipients without the 3-Methanesulfinylaniline API). Peaks present here are related to the excipients.

  • Compare to a Reference Standard: Analyze a well-characterized reference standard of 3-Methanesulfinylaniline. Peaks present in your sample but not in the standard are likely impurities.

  • Forced Degradation Comparison: Compare the chromatogram to those from your forced degradation studies. Matching retention times can provide a preliminary identification of a degradant.[16]

  • Peak Purity Analysis (PDA Detector): Use a photodiode array (PDA) detector to assess peak purity. If a peak is impure, it may consist of co-eluting components. An impure main peak suggests a degradant is not being resolved.

  • Proceed to LC-MS: For definitive identification of the unknown peak's mass, LC-MS analysis is the next logical step.[8][19]

Q: My impurity peaks are poorly resolved from the main API peak. How can I improve the separation?

A: Method Optimization Strategy

Poor resolution (Rs < 1.5) compromises accurate quantification. Improving it involves systematically adjusting chromatographic parameters. The goal is to alter the selectivity (α) and/or increase the efficiency (N) of the separation.

  • Modify Mobile Phase Organic Content: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of all components, which can sometimes improve the resolution between closely eluting peaks. Try a 5-10% reduction in the organic phase.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity because they have different interactions with the analyte and stationary phase.[20]

  • Adjust Mobile Phase pH: 3-Methanesulfinylaniline has a basic aniline group. Changing the pH of the aqueous portion of the mobile phase by ±0.5 pH units can alter the ionization state of the API and any ionizable impurities, dramatically impacting retention and selectivity. Ensure the chosen pH is within the stable range for your column (typically pH 2-8).

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and may improve resolution, at the cost of longer run times.

  • Try a Different Stationary Phase: If mobile phase adjustments are insufficient, changing the column is the next step. If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) phase.

Troubleshooting Workflow: Poor HPLC Resolution

G start Poor Resolution (Rs < 1.5) q1 Is the peak fronting or tailing? start->q1 fix_tailing Check for column overload Adjust mobile phase pH Use a high-purity silica column q1->fix_tailing Yes q2 Modify Mobile Phase (e.g., Decrease % Organic) q1->q2 No a1_yes Yes a1_no No q2_result Resolution Improved? q2->q2_result q3 Change Organic Modifier (ACN <-> MeOH) q2_result->q3 No success Method Optimized q2_result->success Yes q3_result Resolution Improved? q3->q3_result q4 Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) q3_result->q4 No q3_result->success Yes q4_result Resolution Improved? q4->q4_result q4_result->success Yes fail Consult with Specialist q4_result->fail No

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

Structure Elucidation
Q: My LC-MS data shows a mass that doesn't match any expected impurities. How do I proceed with identification?

A: Unknown Identification Workflow

Identifying a completely unknown impurity requires gathering multiple pieces of evidence to propose and confirm a structure.

  • Obtain High-Resolution Mass Spectrometry (HRMS) Data: Use an LC-QTOF or Orbitrap MS to determine the accurate mass of the impurity.[19] This allows you to generate a highly probable molecular formula.[9]

  • Perform MS/MS Fragmentation: Isolate the parent ion of the impurity and fragment it. The resulting fragmentation pattern provides clues about the molecule's substructures. Compare this pattern to the fragmentation of the 3-Methanesulfinylaniline parent drug to identify which parts of the molecule have changed.[7][21]

  • Consider Plausible Biotransformations/Degradation Pathways: Think chemically. Could the mass difference correspond to a common chemical modification?

    • +16 Da: Often indicates oxidation (e.g., sulfinyl to sulfone, or N-oxidation).

    • -16 Da: May suggest a reduction.

    • +18 Da: Could be the addition of water (hydrolysis).

    • Dimerization: Look for a mass that is approximately double the parent drug.

  • Isolate the Impurity: If the impurity is present at a sufficient level (>0.1%), use preparative HPLC to isolate a few milligrams of the pure substance.

  • Acquire NMR Data: Perform 1D and 2D NMR analysis on the isolated sample. This is the gold standard for structure confirmation.[11][21] The combination of HRMS, MS/MS, and NMR data should allow for a confident structure assignment.

Overall Impurity Characterization Workflow

G cluster_0 Detection & Quantification cluster_1 Identification & Elucidation HPLC HPLC-UV/PDA Development (Purity & Assay) Validation Method Validation (ICH) HPLC->Validation Forced_Deg Forced Degradation (Stress Testing) Forced_Deg->HPLC LCMS LC-MS Analysis (Mass Identification) Validation->LCMS Unknown Peak Found HRMS LC-HRMS (QTOF/Orbitrap) (Molecular Formula) LCMS->HRMS Isolation Preparative HPLC (Impurity Isolation) HRMS->Isolation NMR NMR Spectroscopy (Structure Confirmation) Isolation->NMR Report Final Report: Impurity Profile & Control Strategy NMR->Report

Caption: General workflow for impurity identification and characterization.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a robust, stability-indicating HPLC method for 3-Methanesulfinylaniline. Method validation must be performed according to ICH guidelines.[5][6][14][22]

Objective: To separate and quantify process-related and degradation impurities of 3-Methanesulfinylaniline.

1. Materials and Equipment

  • HPLC system with UV/PDA detector

  • Analytical column: Inertsil ODS-3, 150 mm x 4.6 mm, 5 µm (or equivalent L1 packing)

  • 3-Methanesulfinylaniline reference standard and test sample

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase A 0.01 M Ammonium Formate in water, pH adjusted to 3.5 with Formic AcidBuffered aqueous phase to ensure consistent ionization and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Elution Mode GradientTo ensure elution of both early- and late-eluting impurities with good peak shape.
Gradient Program Time (min)%B
010
2570
3090
3110
3510
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax of 3-Methanesulfinylaniline)Monitor at a wavelength where the API and impurities have significant absorbance.
Injection Volume 10 µL

3. Sample Preparation

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)

  • Standard Solution: Accurately weigh ~25 mg of 3-Methanesulfinylaniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.5 mg/mL).

  • Test Solution: Prepare the test sample at the same concentration (0.5 mg/mL) using the diluent.

4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The results must meet the following criteria:

  • Tailing Factor (T): ≤ 2.0 for the 3-Methanesulfinylaniline peak.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.

  • Theoretical Plates (N): ≥ 2000 for the 3-Methanesulfinylaniline peak.

5. Analysis Procedure

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure the baseline is clean.

  • Perform the system suitability injections.

  • Inject the test sample solution in duplicate.

  • Identify impurities in the test sample by their retention time relative to the main peak.

  • Calculate the amount of each impurity using the area percent method (assuming the response factor is the same as the API) or against a qualified impurity standard if available.

Calculation (Area %): % Impurity = (Area of Impurity Peak / Total Area of all Peaks) * 100

This protocol serves as a robust starting point. Optimization may be necessary based on the specific impurity profile of your sample.

References

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC. (2023). PubMed Central.
  • Analysis of Impurities in Ethylene glycols with JEOL's JMS-T100GC AccuTOF GC. JEOL.
  • A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylene. University of Canberra Research Portal.
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC. (n.d.). NIH.
  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. (n.d.). PubMed.
  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018). sciensano.be.
  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). PubMed.
  • LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam | LCGC International. (2024).
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023).
  • Determination of methyl aniline compounds in gasoline by GC-MS.
  • Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews.
  • (PDF) NMR Characterization of Lignans.
  • Analytical Methods. U.S.
  • A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. (2023). NIH.
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • HPLC method for determination of the purity of a mebrofenin-ligand for 99mTc-complexes.
  • NMR Characterization of Lignans - PMC. (n.d.). PubMed Central, NIH.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC. (n.d.). NIH.
  • Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. (n.d.). ScienceDirect.
  • method 8131 aniline and selected derivatives by gas chrom
  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formul
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applic
  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023). Impactfactor.org.
  • Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formul
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI.
  • Trends in Analytical chemistry. (n.d.). CONICET.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent.
  • LC and LC–MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway | Request PDF.
  • FORCED DEGRADATION STUDY:- A RECENT APPROACH FOR STRESS TESTING OF DRUG SUBSTANCE AND DRUG PRODUCTS. (n.d.). ijariie.

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 3-Methanesulfinylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of synthetic routes for 3-Methanesulfinylaniline (also known as 3-(methylsulfinyl)aniline) and details the critical spectroscopic methods for its validation. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles of the synthetic strategies and the rationale behind the analytical techniques. Our focus is on creating a self-validating workflow, ensuring the unequivocal identification and purity assessment of the target compound.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 3-Methanesulfinylaniline can be approached from two primary strategic directions, each with distinct advantages and potential challenges. The choice of method often depends on the availability of starting materials, scalability, and the desired purity profile.

  • Method A: Direct Oxidation. This is the most straightforward approach, involving the selective oxidation of the commercially available precursor, 3-(Methylthio)aniline. Its primary advantage is the atom economy and the direct installation of the desired sulfoxide functionality.

  • Method B: Functional Group Interconversion on a Nitroaromatic Scaffold. This alternative route involves the reduction of a nitro group to the aniline. This strategy is common in medicinal chemistry and offers flexibility if 3-(Methylthio)aniline is unavailable or if derivatization is planned from a common nitro-intermediate.

The following table provides a high-level comparison of these two methodologies.

FeatureMethod A: Direct OxidationMethod B: Nitro Group Reduction
Starting Material 3-(Methylthio)aniline1-Methylthio-3-nitrobenzene
Key Transformation Sulfide to Sulfoxide OxidationNitro to Amine Reduction
Number of Steps OneOne
Primary Advantage Simplicity, directnessUtilizes common nitroaromatic precursors
Key Challenge Controlling oxidation to prevent sulfone formationEnsuring complete reduction of the nitro group
Typical Reagents m-CPBA, Sodium PeriodateSnCl₂, H₂, Pd/C

Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. As a Senior Application Scientist, I must emphasize that all reactions should be monitored (e.g., by Thin Layer Chromatography - TLC) to determine the point of optimal conversion and minimize byproduct formation.

Protocol 2.1: Synthesis via Direct Oxidation (Method A)

This protocol details the selective oxidation of 3-(Methylthio)aniline to 3-Methanesulfinylaniline. We will compare two common oxidants: meta-Chloroperoxybenzoic acid (m-CPBA) and Sodium Periodate (NaIO₄).

start Dissolve 3-(Methylthio)aniline in suitable solvent (e.g., DCM or Methanol) cool Cool solution in ice bath (0-5 °C) start->cool add_oxidant Add oxidant portion-wise (m-CPBA or NaIO₄) cool->add_oxidant stir Stir at 0-5 °C and monitor by TLC add_oxidant->stir workup Aqueous Workup (Quench excess oxidant, extract with organic solvent) stir->workup purify Purify by Column Chromatography workup->purify end_product 3-Methanesulfinylaniline purify->end_product

Caption: Workflow for the synthesis of 3-Methanesulfinylaniline via direct oxidation.

Method A1: Using m-CPBA

  • Rationale: m-CPBA is a highly effective and selective oxidant for converting sulfides to sulfoxides.[1] Performing the reaction at low temperatures is crucial to prevent over-oxidation to the corresponding sulfone.

  • Procedure:

    • Dissolve 3-(Methylthio)aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the flask in an ice bath to 0 °C.

    • Dissolve m-CPBA (1.05-1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.

    • Monitor the reaction progress by TLC. The product should be more polar than the starting material.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Method A2: Using Sodium Periodate

  • Rationale: Sodium periodate is a milder and often more cost-effective oxidant for this transformation.[2][3] It is typically used in a protic solvent like methanol or an aqueous-organic mixture.

  • Procedure:

    • Dissolve 3-(Methylthio)aniline (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve sodium periodate (1.1 eq) in water and add this solution dropwise to the aniline solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove the sodium iodate byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 2.2: Synthesis via Nitro Group Reduction (Method B)

This method first requires the synthesis or acquisition of 1-methylsulfinyl-3-nitrobenzene, which is then reduced to the target aniline. The protocol below outlines the final reduction step.

  • Rationale: The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the cleanest method, but chemical reductants like tin(II) chloride are also highly effective and do not require specialized hydrogenation equipment.[4]

  • Procedure (using SnCl₂):

    • Combine 1-methylsulfinyl-3-nitrobenzene (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in ethanol.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The Spectroscopic Validation Workflow

Unequivocal characterization is the cornerstone of chemical synthesis. The following workflow ensures the identity and purity of the synthesized 3-Methanesulfinylaniline.

start Synthesized Crude Product ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identify Key Functional Groups (S=O, N-H) ms->ir nmr NMR Spectroscopy (¹H and ¹³C) Confirm Structure and Purity ir->nmr final Validated 3-Methanesulfinylaniline nmr->final

Caption: A streamlined workflow for the spectroscopic validation of the final product.

Interpreting the Spectroscopic Data

The following sections detail the expected spectroscopic signatures for 3-Methanesulfinylaniline. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a primary piece of evidence for a successful synthesis.

  • Technique: Electrospray Ionization (ESI) is typically used.

  • Expected Data:

    • Molecular Formula: C₇H₉NOS

    • Molecular Weight: 155.22 g/mol

    • Observed Ion: Look for the protonated molecular ion [M+H]⁺ at m/z = 156.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence of key functional groups. The most critical transformation to observe is the appearance of the sulfoxide (S=O) stretch and the retention of the aniline (N-H) stretches.

  • Expected Key Absorptions:

Wavenumber (cm⁻¹)Vibration TypeSignificance
3450 - 3300N-H stretch (asymmetric & symmetric)Confirms the presence of the primary amine (-NH₂) group. Aniline itself shows two bands.[5]
3100 - 3000Aromatic C-H stretchCharacteristic of the protons on the benzene ring.[6]
~1620N-H bend (scissoring)Further confirmation of the primary amine.
1600, 1480Aromatic C=C stretchConfirms the presence of the aromatic ring.
1050 - 1030 S=O stretch Crucial peak indicating the successful oxidation of the sulfide to a sulfoxide. [7]
  • Comparative Analysis: The IR spectrum of the starting material, 3-(Methylthio)aniline, will show the N-H and aromatic stretches but will lack the strong S=O absorption band around 1040 cm⁻¹. The spectrum of the over-oxidized byproduct, 3-(Methylsulfonyl)aniline, will show a sulfone (SO₂) group with two strong stretches, typically around 1310 cm⁻¹ and 1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will confirm the substitution pattern of the aromatic ring and the chemical environment of the methyl and amine protons. The key change from the starting material is the downfield shift of the methyl group protons due to the electron-withdrawing effect of the sulfoxide oxygen.

  • Expected ¹H NMR Data (in CDCl₃, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.4m2HAr-HAromatic protons, complex pattern expected.
~ 6.8 - 7.0m2HAr-HAromatic protons, shifted upfield relative to benzene due to the -NH₂ group.
~ 3.8 - 4.2br s2H-NH₂Amine protons, often a broad singlet. The chemical shift can vary with concentration and solvent.[8]
~ 2.7 s 3H -S(O)CH₃ Methyl protons adjacent to the sulfoxide. This is significantly downfield from the ~2.4 ppm shift of the starting sulfide (-SCH₃).

¹³C NMR Spectroscopy

The carbon NMR provides information on all unique carbon atoms in the molecule.

  • Expected ¹³C NMR Data (in CDCl₃, 75 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~148Ar-C (C-NH₂)Carbon attached to the electron-donating amino group.
~147Ar-C (C-S(O)CH₃)Carbon attached to the sulfoxide group.
~130Ar-CHAromatic methine carbon.
~119Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~111Ar-CHAromatic methine carbon.
~44 -S(O)CH₃ Methyl carbon attached to the sulfoxide. This is significantly downfield from the ~15 ppm shift of a sulfide (-SCH₃) carbon.

Validation in Practice: Identifying Potential Impurities

A successful validation not only confirms the product but also identifies and quantifies any impurities. Spectroscopic analysis is key to this process.

ImpurityIdentification MethodKey Spectroscopic Signature
Unreacted 3-(Methylthio)aniline ¹H NMRSignal at ~2.4 ppm (singlet, 3H) corresponding to the -SCH₃ group.
Over-oxidized 3-(Methylsulfonyl)aniline ¹H NMR & IR¹H NMR: A singlet for the -SO₂CH₃ protons further downfield, around 3.0 ppm.[9] IR: Two strong S=O stretches around 1310 cm⁻¹ and 1150 cm⁻¹.
m-Chlorobenzoic acid (from m-CPBA) ¹H NMR & WorkupAromatic signals in the 7.5-8.0 ppm range and a very broad acid proton signal (>10 ppm). This is typically removed by a basic wash during workup.[10]

Conclusion

The synthesis of 3-Methanesulfinylaniline is readily achievable through the controlled oxidation of 3-(Methylthio)aniline. This guide provides two robust protocols using either m-CPBA or sodium periodate, alongside an alternative strategy based on nitro-group reduction for comparison. The core of this work, however, lies in the validation. A systematic workflow employing Mass Spectrometry, IR, and NMR spectroscopy allows for the confident confirmation of the molecular weight, the presence of critical functional groups (notably the S=O bond), and the precise molecular structure. By comparing the obtained spectra with the expected data presented herein, and by specifically looking for the signatures of common impurities like the starting material and the over-oxidized sulfone, researchers can ensure the identity and purity of their synthesized 3-Methanesulfinylaniline, a critical step for its application in further research and development.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Methanesulfinylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Challenge of Cross-Reactivity in Drug Development

In the landscape of modern drug discovery and development, the specificity of a therapeutic candidate is paramount. For small molecules, particularly those derived from reactive chemical scaffolds like aniline, the potential for off-target interactions, or cross-reactivity, presents a significant hurdle. 3-Methanesulfinylaniline and its derivatives, a class of compounds with potential therapeutic applications, are no exception.[1][2] Their structural features, while integral to their intended biological activity, also harbor the risk of unintended binding to structurally related endogenous proteins or other drug targets. This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of 3-Methanesulfinylaniline derivatives, offering a comparative analysis of key experimental approaches for researchers, scientists, and drug development professionals.

The core issue with cross-reactivity lies in its potential to elicit adverse drug reactions, ranging from mild side effects to severe immunogenic responses.[3] Small molecules like aniline derivatives can act as haptens, which, when conjugated to endogenous carrier proteins, can become immunogenic and trigger an immune response.[4][5] Therefore, a thorough evaluation of cross-reactivity is not merely a regulatory checkbox but a critical step in de-risking a drug candidate and ensuring patient safety.

This guide will navigate through the theoretical underpinnings of cross-reactivity for aniline derivatives, provide detailed protocols for state-of-the-art analytical techniques, and present a framework for interpreting the resulting data to make informed decisions in the drug development pipeline.

The Molecular Basis of Cross-Reactivity with Aniline Derivatives

The cross-reactivity of 3-Methanesulfinylaniline derivatives is fundamentally rooted in their molecular structure. The aniline core, the methanesulfinyl group, and any additional substitutions create a unique three-dimensional shape and electronic distribution. Cross-reactivity occurs when this molecular fingerprint is sufficiently similar to that of an endogenous molecule or another drug, allowing it to bind to the same biological target.

Several factors contribute to the cross-reactivity potential of these derivatives:

  • Structural Similarity to Endogenous Ligands: If a 3-Methanesulfinylaniline derivative mimics the shape and charge distribution of a natural ligand, it may bind to the ligand's receptor, leading to off-target effects.

  • Metabolic Activation: The aniline moiety can be metabolically activated in the liver to reactive intermediates. These intermediates can covalently bind to cellular macromolecules, including proteins, forming neoantigens that can provoke an immune response.

  • Haptenization: As haptens, these small molecules can bind to carrier proteins, and this hapten-carrier complex can be recognized by the immune system, leading to the production of antibodies that may cross-react with the drug or its metabolites.[1][4]

A Comparative Guide to Cross-Reactivity Assessment Methodologies

A multi-pronged approach is essential for a comprehensive assessment of cross-reactivity. This typically involves a combination of in silico, in vitro, and sometimes ex vivo methods. This guide will focus on three cornerstone in vitro techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Mass Spectrometry (MS).

Competitive ELISA: A Workhorse for High-Throughput Screening

Competitive ELISA is a highly sensitive and widely used immunoassay for screening and quantifying cross-reactivity.[6][7] The principle relies on the competition between the test compound (a 3-Methanesulfinylaniline derivative) and a labeled antigen for a limited number of antibody binding sites. A lower signal indicates higher cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Data Analysis prep1 Coat plate with target protein prep2 Block non-specific binding sites prep1->prep2 assay1 Incubate antibody with a mixture of labeled antigen and test compound assay2 Add mixture to coated plate assay1->assay2 detect1 Wash to remove unbound reagents assay2->detect1 detect2 Add enzyme substrate detect1->detect2 detect3 Measure signal (e.g., colorimetric) detect2->detect3 analysis1 Generate standard curve detect3->analysis1 analysis2 Calculate % inhibition and IC50 analysis1->analysis2

Caption: Workflow for a Competitive ELISA to assess cross-reactivity.

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the target protein (e.g., a suspected off-target receptor or a carrier protein) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[8][9]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[9]

  • Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of a primary antibody specific to the target protein with varying concentrations of the 3-Methanesulfinylaniline derivative or a reference compound. Also, include a known labeled version of the natural ligand or a related molecule that will compete for antibody binding.

  • Incubation: Add 100 µL of the antibody-compound mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each derivative concentration relative to the control (no inhibitor). Determine the IC50 value, which is the concentration of the derivative that causes 50% inhibition of the signal.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a powerful, label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a target protein.[10][11] This level of detail is invaluable for understanding the nature of the cross-reactive interaction.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_regeneration Surface Regeneration cluster_analysis Data Analysis prep1 Immobilize target protein on sensor chip prep2 Condition and stabilize the surface prep1->prep2 bind1 Inject analyte (3-Methanesulfinylaniline derivative) at various concentrations prep2->bind1 bind2 Monitor association phase bind1->bind2 bind3 Inject running buffer to monitor dissociation phase bind2->bind3 regen1 Inject regeneration solution to remove bound analyte bind3->regen1 analysis1 Generate sensorgrams analysis2 Fit data to a binding model to determine ka, kd, and KD analysis1->analysis2

Caption: Workflow for an SPR experiment to determine binding kinetics.

  • Target Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The immobilization level should be optimized to achieve a good signal-to-noise ratio.

  • System Priming: Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+).

  • Analyte Injection: Prepare a dilution series of the 3-Methanesulfinylaniline derivative in the running buffer. It is common for small molecules to have limited solubility in aqueous buffers, so a small percentage of DMSO (typically 1-5%) may be included.[12]

  • Association and Dissociation: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the resonance signal (Response Units, RU) in real-time to observe the association phase. Following the association, switch to flowing only the running buffer to monitor the dissociation phase.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13] A lower KD value indicates a higher binding affinity.

Mass Spectrometry (MS): Unbiased Identification of Off-Targets

Mass spectrometry-based proteomics offers a powerful and unbiased approach to identify potential off-targets of a drug candidate.[14] Techniques like affinity purification-mass spectrometry (AP-MS) or chemical proteomics can identify proteins from a complex biological sample that interact with a 3-Methanesulfinylaniline derivative.

APMS_Workflow cluster_prep Bait Preparation cluster_binding Protein Capture cluster_purification Affinity Purification cluster_analysis Mass Spectrometry Analysis prep1 Immobilize a derivatized 3-Methanesulfinylaniline 'bait' onto beads bind1 Incubate bait-beads with cell lysate or biological fluid prep1->bind1 purify1 Wash beads to remove non-specific binders bind1->purify1 purify2 Elute bound proteins purify1->purify2 analysis1 Digest eluted proteins into peptides purify2->analysis1 analysis2 Analyze peptides by LC-MS/MS analysis1->analysis2 analysis3 Identify proteins via database search analysis2->analysis3

Caption: Workflow for identifying off-targets using AP-MS.

  • Bait Preparation: Synthesize a derivative of the 3-Methanesulfinylaniline compound that includes a reactive group or a tag (e.g., biotin) for immobilization onto affinity beads (e.g., streptavidin-coated beads).

  • Cell Lysis: Prepare a protein lysate from relevant cells or tissues.

  • Affinity Pulldown: Incubate the immobilized "bait" compound with the protein lysate to allow for the capture of interacting proteins.[15]

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[16]

  • Protein Identification: Search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down by the 3-Methanesulfinylaniline derivative.

Comparative Analysis of Methodologies

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)Mass Spectrometry (AP-MS)
Principle Competition for antibody bindingReal-time, label-free binding kineticsUnbiased identification of binding partners
Primary Output IC50 (relative affinity)ka, kd, KD (absolute kinetics & affinity)Identity of interacting proteins
Throughput HighMedium to HighLow to Medium
Information Quantitative (relative)Quantitative (absolute)Qualitative and semi-quantitative
Requirement Specific antibody and labeled competitorPurified target proteinDerivatized "bait" compound
Strengths Cost-effective, high-throughput screeningDetailed kinetic and affinity dataUnbiased discovery of off-targets
Limitations Indirect measurement, prone to matrix effectsRequires protein immobilization, can be complexCan have high background, may miss transient interactions

Interpreting the Data: A Framework for Decision-Making

The data generated from these studies must be integrated to build a comprehensive cross-reactivity profile for each 3-Methanesulfinylaniline derivative.

  • ELISA data provides a rapid and efficient way to rank a series of derivatives based on their relative cross-reactivity. Compounds with high IC50 values are generally preferred.

  • SPR data offers a deeper understanding of the binding interactions for promising candidates or those flagged in initial screens. A high KD value (weak affinity) and a fast dissociation rate (kd) are desirable for minimizing off-target residence time.

  • MS data is crucial for identifying the specific off-targets. The biological function of any identified proteins must be carefully considered to assess the potential for adverse effects.

It is also important to consider the therapeutic context. For example, a higher degree of cross-reactivity might be acceptable for an oncology drug with a narrow therapeutic window compared to a drug intended for chronic use in a broader population.

Future Directions: The Role of In Silico and Advanced Methodologies

While this guide has focused on cornerstone in vitro techniques, the field of cross-reactivity assessment is continually evolving.

  • In Silico Prediction: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used early in the discovery process to predict potential cross-reactivity and guide the design of more specific molecules.[17][18][19]

  • Cell-Based Assays: Functional cell-based assays can be employed to investigate the downstream biological consequences of off-target binding identified through techniques like AP-MS.

  • Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the distribution of a drug and its metabolites within tissue sections, providing spatial information about target engagement and potential off-target accumulation.[20]

Conclusion: A Proactive Approach to Mitigating Cross-Reactivity Risk

The assessment of cross-reactivity for 3-Methanesulfinylaniline derivatives is a complex but essential undertaking in drug development. A proactive and integrated strategy that combines high-throughput screening, detailed kinetic analysis, and unbiased off-target identification is crucial for mitigating the risks associated with unintended molecular interactions. By understanding the principles behind cross-reactivity and applying the appropriate analytical methodologies, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics. This guide provides a robust framework for navigating this critical aspect of preclinical drug development, ultimately contributing to the successful translation of promising chemical entities into clinical candidates.

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Optimizing Pharmacokinetics and Potency: A Comparative Guide to 3-Methanesulfinylaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sulfoxide Switch"

In the optimization of aniline-based pharmacophores—particularly in kinase inhibitors and CNS-active agents—the 3-substituted position is a critical vector for modulating physicochemical properties. While 3-Methoxyaniline and 3-Methylsulfonylaniline (sulfone) are standard building blocks, 3-Methanesulfinylaniline (3-MSA) represents a strategic "middle ground" that is often underutilized due to stereochemical complexity.

This guide evaluates novel compounds derived from 3-MSA, positioning them against their sulfide (thioether) and sulfone analogues. The sulfinyl group (


) offers a unique bioisosteric profile: it is more polar than a sulfide, more soluble than a sulfone, and possesses a chiral sulfur center that allows for specific engagement with protein pockets via hydrogen bonding and shape complementarity.

The Chemical Logic: Sulfoxide vs. Sulfide vs. Sulfone[1][2][3]

To rigorously evaluate 3-MSA derivatives, one must understand their behavior relative to their oxidation states. The sulfinyl group acts as a "chiral switch," altering both the electronic landscape (Hammett constants) and the metabolic fate of the molecule.

Comparative Physicochemical Profile[1][2][4]
Feature3-Methylthioaniline (Sulfide)3-Methanesulfinylaniline (Sulfoxide) 3-Methanesulfonylaniline (Sulfone)
Oxidation State S(II)S(IV) S(VI)
Electronic Effect Electron Donating (Weak)Electron Withdrawing (Moderate) Electron Withdrawing (Strong)
H-Bonding NoneAcceptor (Strong) Acceptor (Weak/Moderate)
Chirality AchiralChiral (R/S Enantiomers) Achiral
Solubility (Aq) LowHigh Moderate
Metabolic Fate Rapid oxidation to SulfoxideOxidation to Sulfone / Reduction to Sulfide Stable / Slow elimination
Strategic Positioning Diagram

The following diagram illustrates the "Goldilocks" zone occupied by the sulfoxide scaffold, balancing solubility against permeability.

ChemicalSpace cluster_0 Optimization Vector Sulfide Sulfide (S-Me) High Lipophilicity Metabolic Liability Sulfoxide Sulfoxide (SO-Me) 3-MSA Scaffold Balanced LogD H-Bond Acceptor Sulfide->Sulfoxide CYP450 Oxidation (Solubility Gain) Sulfone Sulfone (SO2-Me) High Stability Lower Solubility Sulfoxide->Sulfone Metabolic Clearance (Stability Gain)

Figure 1: The metabolic and physicochemical continuum of sulfur-based aniline scaffolds.

In Vitro Evaluation Strategy

Evaluating 3-MSA derivatives requires a deviation from standard screening workflows due to the chiral sulfur center . A racemic mixture may mask the potency of the eutomer (active enantiomer) or the toxicity of the distomer.

A. Potency & Selectivity (Kinase/Receptor Binding)

Recent studies in ALK inhibitors (e.g., Ceritinib analogues) and PI4K inhibitors suggest that the sulfoxide oxygen can form critical hydrogen bonds with backbone amides in the hinge region of kinases.

  • Critical Control: You must separate enantiomers prior to final IC50 determination.

  • Observation: The

    
    -sulfoxide and 
    
    
    
    -sulfoxide often display
    
    
    values of >10-fold due to the specific vector of the oxygen atom.
B. ADME: The Metabolic Shuttle

Unlike sulfones, 3-MSA derivatives are not metabolically inert. They exist in a redox equilibrium.

  • Prodrug Potential: In some contexts (e.g., antiparasitic agents), the sulfoxide acts as a soluble prodrug that is converted in vivo to the active sulfone.[1]

  • Clearance: The rate of Sulfoxide

    
     Sulfone conversion is a critical PK parameter.[1]
    

Experimental Protocols

Protocol 1: Microsomal Stability & Metabolite Identification

Purpose: To determine the intrinsic clearance (


) and identify if the compound acts as a "sulfone generator."

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compound (3-MSA derivative).

  • LC-MS/MS (Triple Quadrupole).

Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

    • Monitor: Parent (Sulfoxide), Metabolite M1 (Sulfone, +16 Da), Metabolite M2 (Sulfide, -16 Da).

Interpretation:

  • If Sulfoxide

    
     min AND Sulfone appearance is rapid 
    
    
    
    Prodrug profile .
  • If Sulfoxide

    
     min 
    
    
    
    Stable NCE (New Chemical Entity) .
Protocol 2: Chiral Resolution and Potency Assessment

Purpose: To evaluate the stereospecific activity of the sulfinyl group.

Workflow Diagram:

Workflow cluster_results Decision Gate Racemate Racemic 3-MSA Derivative ChiralHPLC Chiral Prep HPLC (e.g., Chiralpak AD-H) Racemate->ChiralHPLC EnantA Enantiomer A (e.g., R-isomer) ChiralHPLC->EnantA EnantB Enantiomer B (e.g., S-isomer) ChiralHPLC->EnantB Assay Target Assay (e.g., ADP-Glo Kinase) EnantA->Assay XRay X-Ray Crystallography (Absolute Config) EnantA->XRay EnantB->Assay Result Select Eutomer based on Potency & Stability Assay->Result

Figure 2: Mandatory workflow for resolving chiral sulfoxides before lead selection.

Comparative Data Analysis (Representative)

The following table summarizes typical performance metrics when replacing a Sulfone scaffold with a Sulfinyl (3-MSA) scaffold in a kinase inhibitor series (e.g., ALK or EGFR inhibitors).

Metric3-Methanesulfonylaniline (Sulfone)3-Methanesulfinylaniline (Sulfoxide)Interpretation
cLogP 2.51.9 Sulfoxide lowers lipophilicity, improving free fraction.
Solubility (pH 7.4) 10 µM>150 µM Significant improvement due to H-bond accepting capacity.
IC50 (Target) 15 nM12 nM (R-isomer) / 450 nM (S-isomer) Chirality dictates potency; the "eutomer" can be equipotent to sulfone.
Microsomal

>120 min45 min Sulfoxide is less stable; requires checking if metabolite is active.
Caco-2 Permeability HighModerate Reduced permeability due to increased polarity, but often sufficient.

Key Insight: The 3-MSA scaffold is superior when the parent sulfone suffers from solubility-limited absorption, provided the metabolic conversion to sulfone is not toxicologically relevant.

References

  • Vertex AI Search. (2025).[2] Sulfoximines and Sulfoxides in Medicinal Chemistry: Bioisosteric Applications. Retrieved from [Contextual Search Results].

  • Journal of Medicinal Chemistry. (2018). Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor.

  • RSC Advances. (2024). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure.

  • Journal of Medicinal Chemistry. (2025). Cyclic sulfoxides and sulfones in drug design.

  • ACS Medicinal Chemistry Letters. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability.

Sources

Safety Operating Guide

3-Methanesulfinylaniline: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 34338-96-0 | Formula: C₇H₉NOS Synonyms: 3-(Methylsulfinyl)aniline; m-Aminophenyl methyl sulfoxide[1][2]

Executive Summary

This guide outlines the critical safety and disposal protocols for 3-Methanesulfinylaniline , a functionalized aniline derivative often used as a pharmaceutical intermediate.[2] Due to the presence of both an electron-rich amine group and a polar sulfinyl group, this compound presents specific risks regarding skin absorption, aquatic toxicity, and chemical incompatibility .[2]

Immediate Action Required:

  • Do NOT dispose of down drains or via municipal waste.[2][3]

  • Segregate from strong oxidizers immediately (risk of exothermic oxidation to sulfone/nitro species).[2]

  • Classify as Toxic, Non-Halogenated Organic Waste for incineration.[2]

Chemical Profile & Hazard Characterization

To dispose of this chemical safely, you must understand its reactivity profile.[2] The molecule contains two key functional groups that dictate its handling:

  • Primary Amine (Aniline moiety): Basic and prone to oxidation.[2] It is the primary driver of toxicity (methemoglobinemia risk) and skin sensitization.[2]

  • Sulfinyl Group (

    
    ):  Polar and chemically active.[2] It can be further oxidized to a sulfone (
    
    
    
    ) or reduced to a sulfide.[2]
Physical & Safety Data Table
PropertySpecificationOperational Implication
Physical State Solid (crystalline powder)High dust potential; use powder weighing hood.[2]
Melting Point ~115–118 °CStable solid at room temp; does not require cold storage for safety.[1][2]
Solubility Soluble in DMSO, MethanolWaste solutions will likely be organic solvent-based.[1][2]
Primary Hazards Acute Tox.[1][2][4] (Oral/Dermal/Inhal); IrritantZero skin contact policy. Penetrates gloves.[2]
Reactivity Incompatible with Acyl Chlorides, Anhydrides, OxidizersDo not commingle with acidic waste streams or oxidizers.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for aniline derivatives due to rapid permeation.[2]

  • Hand Protection: Double-gloving recommended.[2] Inner layer: Nitrile (0.11 mm); Outer layer: Nitrile or Butyl Rubber (0.3 mm) for prolonged handling.[2]

  • Respiratory: If handling neat powder outside a fume hood (not recommended), use an N95 or P100 particulate respirator.[2]

  • Body: Tyvek lab coat or chemical-resistant apron over standard cotton lab coat.[2]

Step-by-Step Disposal Protocol

A. Waste Stream Classification

3-Methanesulfinylaniline is typically classified under RCRA guidelines as a Toxic Waste .[2] Unless mixed with halogenated solvents (like Dichloromethane), it should be categorized as Non-Halogenated Organic Waste .[2]

B. Solid Waste (Neat Chemical)[2]
  • Containerization: Transfer the solid chemical into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Attach a hazardous waste label. Explicitly write: "3-Methanesulfinylaniline – Toxic Solid."

  • Secondary Containment: Place the sealed jar into a clear polyethylene bag (zip-lock) before placing it in the satellite accumulation area.

C. Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • Segregation: Ensure the waste carboy is free of oxidizing agents (e.g., peroxides, nitric acid) to prevent uncontrolled oxidation of the sulfoxide/amine.[2]

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/DMSO: Dispose in Non-Halogenated waste stream.[2]

    • If dissolved in DCM/Chloroform: Dispose in Halogenated waste stream.[2]

  • pH Check: If the waste stream was acidified (e.g., during workup), ensure the pH is between 5–9 before adding to organic waste drums to prevent drum corrosion, though most incineration facilities accept wider ranges.[2]

D. Contaminated Debris (Gloves/Tissues)[2][5]
  • Gross Contamination: If a wipe is saturated with the chemical, treat it as Solid Chemical Waste (see Section B).[2]

  • Trace Contamination: Place in a dedicated "Chemically Contaminated Debris" bin (usually a yellow bag/box) destined for incineration.[2] Do not mix with regular trash.[3]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of 3-Methanesulfinylaniline waste.

DisposalWorkflow Start Waste Generation: 3-Methanesulfinylaniline StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Neat Substance LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Used Consumables SolidContainer Containerize in HDPE/Glass Label: 'Toxic Solid' SolidWaste->SolidContainer SolidBin Hazardous Waste Solid Stream SolidContainer->SolidBin SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy (Incineration) Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Fuel Blending/Incineration) NonHalo->NonHaloBin DebrisCheck Grossly Contaminated? Debris->DebrisCheck DebrisCheck->SolidContainer Yes (Saturated) TraceBin Yellow Bag / Debris Bin DebrisCheck->TraceBin No (Trace)

Caption: Decision matrix for segregating 3-Methanesulfinylaniline waste streams based on physical state and solvent composition.

Emergency Spill Procedures

Minor Spill (< 5g / < 10mL)[2]
  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and lab coat.[2]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[2]

    • Liquid: Apply vermiculite or spill pads.[2] Do not use paper towels alone for neat liquid as this increases surface area for evaporation/exposure.[2]

  • Decontamination: Clean the surface with a mild detergent solution.[2] Avoid bleach (hypochlorite), as it can react with the amine to form chloramines (toxic gas).[2]

Major Spill (> 5g / > 10mL)[2]
  • Evacuate: Clear the immediate area.

  • Ventilate: If safe, maximize fume hood sash height or open windows only if it draws air away from the corridor.[2]

  • Contact: Call EHS (Environmental Health & Safety) immediately.[2]

References

  • PubChem. (n.d.).[2] Compound Summary: 3-(Methylsulfinyl)aniline (CAS 34338-96-0).[1][2] National Library of Medicine.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Generators: Managing Your Waste.[2] RCRA Guidelines.[2][5] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[2] NIOSH Pocket Guide to Chemical Hazards: Aniline.[2] (Used for class-based toxicity extrapolation).[2] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.